4-Amino-3-nitrophenylboronic acid
Description
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Properties
IUPAC Name |
(4-amino-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTXQNNJQZNKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584649 | |
| Record name | (4-Amino-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-07-9 | |
| Record name | (4-Amino-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Amino-3-nitrophenylboronic Acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and core applications of 4-Amino-3-nitrophenylboronic acid. The information is curated for professionals in research and development, with a focus on providing actionable data and methodologies.
Core Chemical and Physical Properties
This compound is a synthetic organic compound that serves as a valuable building block in various chemical syntheses.[1] Its bifunctional nature, possessing both an amino and a nitro group on the phenylboronic acid scaffold, makes it a versatile reagent.
| Property | Value | Source(s) |
| IUPAC Name | (4-amino-3-nitrophenyl)boronic acid | [2] |
| CAS Number | 89466-07-9 | [3] |
| Molecular Formula | C₆H₇BN₂O₄ | [2][3][4][5][6] |
| Molecular Weight | 181.94 g/mol | [3][5][6] |
| Appearance | Orange to red solid/powder | [2] |
| Melting Point | 215-225 °C (decomposes) | [1][3][4] |
| Boiling Point | 439.5 °C at 760 mmHg | [4] |
| Density | 1.48 g/cm³ | [4] |
| Refractive Index | 1.617 | [4] |
| pKa | -0.76 ± 0.56 (Predicted for pinacol ester) | [7] |
| Solubility | Soluble in Dimethylformamide (DMF) | [7] |
Spectral Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
| Spectrum Type | Characteristics | Source(s) |
| ¹H NMR | Consistent with structure | [2] |
| Infrared (IR) | Conforms to structure | [2] |
Key Applications and Experimental Protocols
The primary application of this compound is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][8] This reaction is fundamental in the synthesis of complex biaryl compounds, which are significant in pharmaceutical development.[8][9]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-2-(difluoromethoxy)-benzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[8][]
-
Base (e.g., Potassium Carbonate, K₂CO₃)[]
-
Solvent (e.g., 1,4-Dioxane/Water mixture)[8]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 equivalent), the aryl bromide (1.2 equivalents), and the base (3.0 equivalents).[9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.[8][9]
-
Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask, followed by the palladium catalyst (e.g., 3-5 mol%).[9]
-
Reaction Execution: Stir the mixture vigorously and heat it to the desired temperature (typically 80-100 °C).[8] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with water and extract the product with an organic solvent like ethyl acetate.[8]
-
Purification: Wash the combined organic layers with brine, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The crude product can then be purified using column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Proposed Synthesis of this compound
While a direct, detailed synthesis protocol for this compound was not found, a plausible route can be inferred from the synthesis of similar compounds, such as 4-amino-3-fluorophenylboronic acid.[11] The process would likely involve the protection of the amine, followed by a lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection/hydrolysis. A more direct, though potentially lower-yielding, pathway could start from 4-amino-3-nitroaniline via a Sandmeyer-type reaction followed by borylation.
A related patent describes obtaining 4-aminophenylboronic acid via the hydrogenation reduction of 4-nitrophenylboronic acid using a palladium-on-carbon catalyst.[12] This suggests that a selective reduction might be possible if starting from a dinitro- or a protected amino-nitro precursor.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The pinacol ester derivative is classified as causing skin and eye irritation and may cause respiratory irritation.[13]
| Safety Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear safety glasses (eyeshields), chemical-resistant gloves, and a dust mask (type N95). | [3] |
| Handling | Use in a well-ventilated area or outdoors. Avoid breathing dust. Wash hands thoroughly after handling. | [14][15] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed. It is classified under storage class 11 for combustible solids. | [3][14] |
| In Case of Exposure | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water. Inhalation: Remove person to fresh air. | [14] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [14][16] |
Disclaimer: This guide is intended for informational purposes only. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling any chemical and adhere to all institutional safety protocols.
References
- 1. alkalisci.com [alkalisci.com]
- 2. 445300050 [thermofisher.com]
- 3. This compound technical grade, 90 89466-07-9 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. (4-Amino-3-nitrophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. This compound, PINACOL ESTER CAS#: 833486-94-5 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. sites.pitt.edu [sites.pitt.edu]
- 12. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 13. This compound pinacol ester, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
A Technical Guide to 4-Amino-3-nitrophenylboronic acid (CAS: 89466-07-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-nitrophenylboronic acid, a versatile synthetic building block. It covers its chemical and physical properties, safety information, a plausible synthetic pathway, and its primary application in cross-coupling reactions. This document is intended to serve as a valuable resource for professionals in chemical synthesis and drug discovery.
Core Chemical Data
This compound is an organic compound that is particularly useful in organic synthesis. It is recognized for its role as a reactant in metal-catalyzed cross-coupling reactions.[1]
| Property | Value | Reference |
| CAS Number | 89466-07-9 | [2] |
| Molecular Formula | C₆H₇BN₂O₄ | [3] |
| Molecular Weight | 181.94 g/mol | [3] |
| Appearance | Orange to red solid | [4] |
| Melting Point | 215-225 °C (decomposes) | |
| Purity | Typically available in 90% to 97% purity | [3] |
| SMILES String | Nc1ccc(cc1--INVALID-LINK--=O)B(O)O | |
| InChI Key | IRTXQNNJQZNKRP-UHFFFAOYSA-N | [3] |
Physicochemical Properties
| Property | Value | Reference |
| Form | Solid | |
| Functional Groups | Amino, Nitro, Boronic Acid | |
| Storage Class | 11 (Combustible Solids) | |
| Wasserkefährdungsklasse (WGK) | 3 | |
| Flash Point | Not applicable |
Safety and Handling
This compound and its derivatives require careful handling in a laboratory setting. Personal protective equipment, including eye shields and gloves, is recommended. Safety data sheets for structurally related compounds indicate that they can cause skin and eye irritation and may be harmful if swallowed or inhaled.[5]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Synthesis Pathway
A potential logical workflow for its synthesis is outlined below.
References
- 1. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. (4-Amino-3-nitrophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound pinacol ester, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 6. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Amino-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 4-Amino-3-nitrophenylboronic acid, a key synthetic building block. It covers its chemical and physical properties, representative experimental protocols for its synthesis and application, and its relevance in the field of medicinal chemistry and drug development.
Core Properties and Identification
This compound is a bifunctional organic compound containing an aminophenylboronic acid moiety with a nitro group substituent. This unique combination of functional groups—a boronic acid, an aromatic amine, and a nitro group—makes it a versatile reagent in organic synthesis, particularly for creating complex molecular architectures through cross-coupling reactions.
All essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₇BN₂O₄ | [1][2][3] |
| Molecular Weight | 181.94 g/mol | [1][3] |
| CAS Number | 89466-07-9 | [1][2] |
| Appearance | Orange to red solid | [2] |
| Melting Point | 215-225 °C (decomposes) | [1][3] |
| Density | 1.48 g/cm³ | [3] |
| Boiling Point | 439.5 °C at 760 mmHg | [3] |
| Flash Point | 219.6 °C | [3] |
| InChI Key | IRTXQNNJQZNKRP-UHFFFAOYSA-N | [1][2] |
| SMILES String | Nc1ccc(cc1--INVALID-LINK--=O)B(O)O | [1] |
Synthesis and Experimental Protocols
While various specific synthetic routes may exist, a common strategy for preparing substituted aminophenylboronic acids involves the modification of a suitable precursor. A plausible synthetic pathway can be conceptualized starting from a more readily available nitrophenylboronic acid derivative.
Caption: Logical workflow for the synthesis of this compound.
Representative Protocol: Synthesis via Nitration of an Aminophenylboronic Acid Precursor
This protocol is a generalized procedure based on standard organic chemistry transformations. Researchers should optimize conditions for safety and yield. A related patented method involves the hydrogenation of 4-nitrophenylboronic acid to obtain 4-aminophenylboronic acid, which can then be further functionalized[4].
-
Protection of Boronic Acid (Optional but Recommended): Dissolve the starting aminophenylboronic acid (e.g., 4-aminophenylboronic acid) in an appropriate solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a suitable protecting group for the boronic acid moiety, such as pinacol, to form the corresponding boronate ester. This prevents undesired side reactions during nitration.
-
Acylation of Amino Group: Protect the amino group via acylation (e.g., using acetic anhydride) to form an amide. This deactivates the ring, allowing for more controlled nitration and preventing oxidation of the amino group.
-
Nitration: Cool the solution of the protected intermediate to 0-5 °C. Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while vigorously stirring. The reaction temperature must be carefully controlled to prevent over-nitration.
-
Work-up and Deprotection: After the reaction is complete (monitored by TLC), quench the reaction by pouring it over ice water. Extract the product with an organic solvent. Subsequently, remove the protecting groups. The amide can be hydrolyzed under acidic or basic conditions, and the boronate ester can be hydrolyzed back to the boronic acid, typically with an aqueous acid workup.
-
Purification: The final product, this compound, is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Applications in Drug Development and Organic Synthesis
Boronic acids are a cornerstone of modern medicinal chemistry, primarily due to their stability, low toxicity, and versatile reactivity.[5] The boronic acid functional group is a key component in several FDA-approved drugs, including the proteasome inhibitor Bortezomib, highlighting its importance in drug design.[5][6]
The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][7] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceutical compounds.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for using this compound in a Suzuki coupling reaction to synthesize a biaryl compound.
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired aryl halide (e.g., 1-bromo-2-(difluoromethoxy)-benzene, 1.2 eq.)[1][7], a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as dioxane/water or toluene/ethanol.
-
Heating: Heat the reaction mixture to a temperature between 70-100 °C. The reaction progress should be monitored using an appropriate analytical technique like TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final biaryl product.
The presence of the nitro group and the amino group on the phenyl ring allows for subsequent chemical modifications, providing a route to a wide array of complex derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The nitro group, in particular, is a versatile functional group that can be reduced to an amine or participate in other transformations, further expanding the synthetic utility of the resulting products.[8]
Safety and Handling
-
Precautions: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection.[1][3]
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Storage: Store in a tightly closed container in a cool, dry place. The material is classified as a combustible solid.[1]
References
- 1. This compound technical grade, 90 89466-07-9 [sigmaaldrich.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alkalisci.com [alkalisci.com]
- 8. mdpi.com [mdpi.com]
Synthesis of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a viable synthetic pathway for 4-Amino-3-nitrophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is presented as a two-step process, commencing with the borylation of a commercially available starting material followed by the hydrolysis of the resulting intermediate. This document details the experimental protocols, presents key data in a structured format, and includes visualizations to elucidate the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves a Palladium-catalyzed Miyaura borylation to introduce the boronic ester functionality. The subsequent step is the hydrolysis of the pinacol ester to yield the desired boronic acid.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of this compound pinacol ester
This step employs a Miyaura borylation reaction, a robust and widely used method for the formation of carbon-boron bonds.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.74 |
| Potassium Acetate (KOAc) | C₂H₃KO₂ | 98.14 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2-nitroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture at 80-90 °C with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound pinacol ester, can be purified by column chromatography on silica gel.[1]
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-90% |
| Purity | >95% |
Step 2: Hydrolysis of this compound pinacol ester
The final step is the deprotection of the pinacol ester to afford the free boronic acid. Mild acidic conditions are proposed to avoid potential side reactions with the amino and nitro functional groups.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| This compound pinacol ester | C₁₂H₁₇BN₂O₄ | 264.09 |
| Acetone | C₃H₆O | 58.08 |
| Hydrochloric Acid (1 M) | HCl | 36.46 |
| Diethyl Ether | C₄H₁₀O | 74.12 |
Procedure:
-
Dissolve the purified this compound pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add 1 M hydrochloric acid dropwise to the solution while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous solution with diethyl ether to remove the pinacol byproduct.
-
The aqueous layer containing the product can be used as is for some applications, or the free boronic acid can be isolated. To isolate the solid, carefully neutralize the solution with a mild base (e.g., sodium bicarbonate) until precipitation is observed.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | >80% |
| Purity | >97% |
Purification and Characterization
Purification:
The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. An alternative purification method involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[2][3]
Characterization Data:
| Property | Value |
| Molecular Formula | C₆H₇BN₂O₄ |
| Molecular Weight | 181.94 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | 215-225 °C (decomposes) |
| Expected ¹H NMR | |
| δ (ppm) in DMSO-d₆ | ~8.2 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~5.9 (br s, 2H, NH₂), ~8.0 (br s, 2H, B(OH)₂) |
| Expected ¹³C NMR | |
| δ (ppm) in DMSO-d₆ | ~150, ~135, ~130, ~125, ~120, ~115 (Ar-C) |
Logical Relationship of the Synthesis
The synthesis follows a logical progression from a readily available halogenated aniline to the final boronic acid product. The key transformation is the palladium-catalyzed introduction of the boron moiety, followed by a simple deprotection step.
Caption: Logical flow of the synthesis.
References
Structural Analysis of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-nitrophenylboronic acid is a key synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a boronic acid moiety, an amino group, and a nitro group. The boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery.[1] The amino group provides a site for further functionalization, such as amidation, allowing for the attachment of this building block to other molecules. The electron-withdrawing nitro group influences the electronic properties of the molecule, including the Lewis acidity of the boronic acid. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, predicted spectroscopic data, a plausible experimental protocol for its synthesis and characterization, and a discussion of its applications.
Physicochemical Properties
This compound is typically an orange to red solid.[2] It is a synthetic building block with a molecular weight of 181.94 g/mol .[1] Due to the presence of the polar amino, nitro, and boronic acid groups, it exhibits moderate solubility in organic solvents and water. The boronic acid moiety can form a cyclic anhydride, known as a boroxine, upon dehydration.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₇BN₂O₄ | [1] |
| Molecular Weight | 181.94 g/mol | [1] |
| Appearance | Orange to red solid | [2] |
| Melting Point | 215-225 °C (decomposition) | [1] |
| CAS Number | 89466-07-9 | [1] |
Spectroscopic Data (Predicted)
Due to the limited availability of published, assigned spectroscopic data for this compound, the following tables present predicted data based on the analysis of its structure and comparison with structurally similar compounds.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the three aromatic protons and the exchangeable protons of the amino and boronic acid groups. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro and boronic acid groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-2 |
| ~7.5 | dd | 1H | H-6 |
| ~6.9 | d | 1H | H-5 |
| ~6.0 (broad) | s | 2H | -NH₂ |
| ~8.1 (broad) | s | 2H | -B(OH)₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons on the amino and boronic acid groups are exchangeable and may not always be observed or may appear as broad signals.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would display six signals corresponding to the carbon atoms of the benzene ring. The chemical shifts are influenced by the attached functional groups.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-4 |
| ~135 | C-3 |
| ~130 | C-6 |
| ~125 (broad) | C-1 |
| ~120 | C-2 |
| ~115 | C-5 |
Note: The carbon attached to the boron atom (C-1) may show a broad signal due to quadrupolar relaxation of the boron nucleus.
FTIR Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (boronic acid), N-H stretch (amine) |
| 1620-1600 | Medium | N-H bend (amine) |
| 1580-1560 | Strong | C=C stretch (aromatic) |
| 1530-1500 | Strong | Asymmetric NO₂ stretch |
| 1360-1320 | Strong | B-O stretch |
| 1350-1330 | Strong | Symmetric NO₂ stretch |
| ~830 | Medium | C-N stretch |
Mass Spectrometry
The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.
| m/z | Possible Fragment |
| 182 | [M+H]⁺ (Molecular Ion) |
| 164 | [M - H₂O]⁺ |
| 136 | [M - NO₂]⁺ |
| 119 | [M - NO₂ - OH]⁺ |
Experimental Protocols
The following are plausible experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from procedures for similar compounds.
Synthesis of this compound
This synthesis can be envisioned as a two-step process starting from 4-chloro-2-nitroaniline.
Step 1: Synthesis of this compound pinacol ester
-
To a flame-dried round-bottom flask, add 4-chloro-2-nitroaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pinacol ester.
Step 2: Deprotection to this compound
-
Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone and water.
-
Add sodium periodate (2.0 eq) and ammonium acetate (2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Spectroscopic Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Applications in Drug Development
This compound is a valuable building block in drug discovery and development.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid functionality allows for the palladium-catalyzed coupling with aryl or vinyl halides to synthesize complex biaryl structures, which are common motifs in many drug molecules.[1]
-
Amine Functionalization: The amino group can be readily acylated, alkylated, or used in other reactions to attach the phenylboronic acid core to larger molecular scaffolds or to modulate the compound's properties.
-
Nitro Group Modification: The nitro group can be reduced to an amino group, providing a second site for functionalization and leading to the formation of diamino-substituted phenylboronic acids, which can act as versatile ligands or building blocks.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its structural analysis, including its physicochemical properties, predicted spectroscopic data, and plausible experimental protocols for its synthesis and characterization. The ability to utilize its three distinct functional groups makes it a valuable tool for the construction of complex molecules with potential therapeutic applications. Further experimental work is needed to fully characterize this compound and explore its full range of reactivity and applications in drug discovery.
References
Spectroscopic Profile of 4-Amino-3-nitrophenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Amino-3-nitrophenylboronic acid (CAS No: 89466-07-9), a valuable building block in medicinal chemistry and organic synthesis. While specific, experimentally-derived spectra for this compound are not widely published, this document presents predicted data based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are also provided to guide researchers in their own analyses.
Chemical Structure and Properties
-
IUPAC Name: (4-Amino-3-nitrophenyl)boronic acid
-
Molecular Formula: C₆H₇BN₂O₄
-
Molecular Weight: 181.94 g/mol
-
Appearance: Solid
-
General Description: this compound serves as a synthetic building block, notably in metal-catalyzed Suzuki coupling reactions. It is known to contain varying amounts of its anhydride.[1]
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are based on established chemical shift and vibrational frequency ranges for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.2 - 7.8 | s (broad) | 2H | B(OH)₂ | Chemical shift can be variable and the peak may be broad; exchangeable with D₂O. |
| ~7.9 | d | 1H | Ar-H | Proton ortho to the boronic acid group and meta to the amino group. |
| ~7.6 | dd | 1H | Ar-H | Proton meta to both the boronic acid and nitro groups. |
| ~6.8 | d | 1H | Ar-H | Proton ortho to the amino group and meta to the boronic acid group. |
| ~6.0 | s (broad) | 2H | -NH₂ | Chemical shift is variable and dependent on solvent and concentration; exchangeable with D₂O. |
Note: Predicted for a 400 MHz spectrometer using DMSO-d₆ as the solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~150 | Ar-C | Carbon attached to the amino group. |
| ~138 | Ar-C | Carbon attached to the nitro group. |
| ~135 | Ar-C | Aromatic CH. |
| ~130 | Ar-C | Carbon attached to the boronic acid group (can be broad). |
| ~125 | Ar-C | Aromatic CH. |
| ~115 | Ar-C | Aromatic CH. |
Note: Predicted using a standard NMR spectrometer with DMSO-d₆ as the solvent.
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3500 - 3300 | Strong, Broad | O-H stretch | Boronic acid |
| 3450 - 3250 | Medium | N-H stretch | Amino group |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 1630 - 1580 | Medium | N-H bend | Amino group |
| 1600 - 1450 | Medium to Strong | C=C stretch | Aromatic ring |
| 1550 - 1490 | Strong | N-O asymmetric stretch | Nitro group |
| 1370 - 1330 | Strong | N-O symmetric stretch | Nitro group |
| 1350 - 1300 | Strong | B-O stretch | Boronic acid |
| ~1100 | Medium | C-N stretch | Aryl amine |
| ~1000 | Medium | B-C stretch | Aryl boronic acid |
| 900 - 675 | Strong | C-H bend | Aromatic (out-of-plane) |
Note: Predicted for a solid sample analyzed using KBr pellet or ATR-FTIR.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the steps for acquiring a ¹H NMR spectrum of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as boronic acids often have good solubility in it) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly tuned and shimmed for the chosen solvent to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the identity of exchangeable protons (B(OH)₂ and NH₂), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to aid in structural elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known vibrational frequencies of functional groups to confirm the structure of the compound.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for NMR and IR spectroscopic analysis of a solid organic compound.
References
An In-depth Technical Guide to the Purity and Stability of 4-Amino-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of 4-Amino-3-nitrophenylboronic acid, a key building block in organic synthesis and drug discovery. The document details common impurities, degradation pathways, and recommended analytical and purification methodologies, alongside safe storage and handling protocols.
Chemical and Physical Properties
This compound is a synthetic building block utilized in various chemical reactions, most notably in metal-catalyzed Suzuki coupling. Its utility is derived from the presence of three key functional groups: a boronic acid, an amino group, and a nitro group, which allow for a wide range of chemical modifications.
| Property | Value | Source |
| CAS Number | 89466-07-9 | [1] |
| Molecular Formula | C₆H₇BN₂O₄ | [1] |
| Molecular Weight | 181.94 g/mol | [1] |
| Appearance | Orange to red solid | [2] |
| Melting Point | 215-225 °C (decomposes) | |
| Purity (Typical) | 90% (Technical Grade) to >97% | [2] |
Purity and Common Impurities
Commercial grades of this compound are available in various purities, typically ranging from 90% for technical grades to over 97% for higher purity grades.[2] A significant and common impurity in solid this compound is its anhydride, specifically the trimeric boroxine. This is a common characteristic of many arylboronic acids and is formed through the intermolecular dehydration of the boronic acid moieties. Supplier specifications frequently note that the product "contains varying amounts of anhydride".
The presence of the boroxine form can impact the stoichiometry of reactions if not accounted for. However, the equilibrium between the boronic acid and its boroxine is typically reversible in the presence of water.
Stability and Degradation Pathways
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of moisture and oxygen. As with other arylboronic acids, it is susceptible to degradation, primarily through protodeboronation.
3.1 Protodeboronation
Protodeboronation is a major degradation pathway for arylboronic acids, resulting in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is highly dependent on pH. The equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate is governed by the pH of the solution. At pH values above the pKa of the boronic acid, the more reactive tetrahedral boronate form predominates, which can accelerate the rate of protodeboronation.
dot
Caption: General pathway of protodeboronation for this compound.
3.2 Oxidation
The amino group on the aromatic ring makes the compound susceptible to oxidation, which can be accelerated by exposure to air and light, especially in solution. This can lead to the formation of colored impurities and a decrease in purity over time.
3.3 Anhydride Formation
As previously mentioned, this compound can readily form its corresponding boroxine anhydride through the loss of water. While this is an equilibrium process, prolonged storage in a dry state can favor the anhydride form.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is advisable.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
Experimental Protocols
5.1 Synthesis of this compound (Illustrative)
dot
Caption: Plausible synthetic routes to this compound.
5.2 Purification of this compound
Purification of arylboronic acids can be challenging due to their propensity for dehydration and protodeboronation. Common purification techniques include:
-
Recrystallization: This is a common method for purifying solid arylboronic acids. The choice of solvent is critical and may require experimentation.
-
Acid-Base Extraction: The amphoteric nature of this compound allows for purification by acid-base extraction to remove non-acidic or non-basic impurities.
-
Chromatography: While challenging, purification by silica gel chromatography can be performed. It is often advantageous to first convert the boronic acid to a more stable ester, such as a pinacol ester, for easier handling during chromatography.[4]
5.3 Analytical Methods for Purity Assessment
A combination of analytical techniques is recommended for a thorough assessment of the purity of this compound.
| Analytical Method | Purpose and Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity and quantify impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: To confirm the structure and identify organic impurities. ¹¹B NMR: To characterize the boron species, distinguishing between the trigonal boronic acid and the tetrahedral boronate or boroxine. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound and identify impurities. Electrospray ionization (ESI) is a common technique. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., B-O, N-H, N-O bonds). |
Biological Context and Potential Applications
While extensive biological data for this compound is not widely published, related nitrophenylboronic acids have been investigated as enzyme inhibitors. For instance, 3-nitrophenylboronic acid has been shown to inhibit the enzymatic activity of prostate-specific antigen (PSA).[5] Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine proteases.
Given its structural features, this compound could potentially be explored as an inhibitor for various enzymes, particularly serine proteases. The amino group provides a handle for further derivatization to enhance binding affinity and selectivity, making it a valuable scaffold in drug discovery.[6]
dot
Caption: Illustrative mechanism of enzyme inhibition by a boronic acid compound.
Conclusion
This compound is a valuable chemical intermediate whose utility is dependent on its purity and stability. Understanding the common impurities, such as the boroxine anhydride, and the primary degradation pathway of protodeboronation is crucial for its effective use in synthesis and research. Proper storage and handling, along with the use of appropriate analytical techniques for purity assessment, are essential for obtaining reliable and reproducible results. While its biological role is not yet fully elucidated, its structural similarity to known enzyme inhibitors suggests potential applications in drug discovery, warranting further investigation.
References
- 1. scbt.com [scbt.com]
- 2. 445300050 [thermofisher.com]
- 3. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
Commercial Availability and Synthetic Applications of 4-Amino-3-nitrophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrophenylboronic acid is a valuable building block in synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its bifunctional nature, possessing both an amino and a nitro group on the phenyl ring, along with the versatile boronic acid moiety, makes it a strategic component in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials. This technical guide provides an overview of the commercial suppliers of this compound, a detailed experimental protocol for a key synthetic application, and a discussion of its potential role in medicinal chemistry.
Commercial Suppliers
This compound and its pinacol ester derivative are readily available from several commercial chemical suppliers. Researchers can procure these compounds in various purities and quantities to suit their specific research needs. The table below summarizes key information from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Grade |
| Sigma-Aldrich (MilliporeSigma) | This compound | 89466-07-9 | C₆H₇BN₂O₄ | Technical grade, 90% |
| This compound pinacol ester | 833486-94-5 | C₁₂H₁₇BN₂O₄ | 97% | |
| Thermo Scientific Chemicals (Acros Organics) | This compound | 89466-07-9 | C₆H₇BN₂O₄ | 97% |
| This compound pinacol ester | 833486-94-5 | C₁₂H₁₇BN₂O₄ | 97% | |
| Alkali Scientific | This compound | 89466-07-9 | C₆H₇BN₂O₄ | Not specified |
| Boron Molecular | This compound, pinacol ester | 833486-94-5 | C₁₂H₁₇BN₂O₄ | Not specified |
| Santa Cruz Biotechnology | This compound | 89466-07-9 | C₆H₇BN₂O₄ | Not specified |
| CymitQuimica | (4-Amino-3-nitrophenyl)boronic acid | 89466-07-9 | C₆H₇BN₂O₄ | 97% |
Synthetic Applications: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. This palladium-catalyzed reaction is a powerful tool for creating carbon-carbon bonds.[1]
Experimental Protocol: Synthesis of 2'-(Difluoromethoxy)-5'-nitro-[1,1'-biphenyl]-4-amine
This protocol describes the synthesis of 2'-(difluoromethoxy)-5'-nitro-[1,1'-biphenyl]-4-amine via a Suzuki-Miyaura coupling reaction between this compound and 1-bromo-2-(difluoromethoxy)benzene.
Materials:
-
This compound
-
1-Bromo-2-(difluoromethoxy)benzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[2]
-
Base (e.g., Potassium carbonate [K₂CO₃])[2]
-
Solvent (e.g., 1,4-Dioxane/Water mixture)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 equivalent), 1-bromo-2-(difluoromethoxy)benzene (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%), to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2'-(difluoromethoxy)-5'-nitro-[1,1'-biphenyl]-4-amine.[2]
Experimental Workflow Diagram:
Role in Medicinal Chemistry and Potential Signaling Pathways
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[3] While specific signaling pathways involving this compound are not yet well-defined in the literature, we can extrapolate potential areas of investigation based on the activities of related compounds.
Phenylboronic acids have been shown to inhibit the migration of cancer cells by affecting key signaling networks.[4] Specifically, they can decrease the activity of RhoA, Rac1, and Cdc42, which are small GTPases that regulate the actin cytoskeleton and are crucial for cell motility.[4]
Furthermore, the nitroaromatic scaffold is present in numerous bioactive molecules and drugs.[5] The nitro group can be a key pharmacophore or a precursor to an amino group, which can then be further functionalized.
Hypothetical Signaling Pathway Inhibition:
Based on the known effects of phenylboronic acids on cancer cell migration, a potential signaling pathway that could be modulated by this compound or its derivatives is the Rho GTPase signaling cascade.
Conclusion
This compound is a commercially accessible and synthetically useful molecule. Its primary application lies in the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. While its direct biological activities and involvement in specific signaling pathways are still under investigation, the broader class of phenylboronic acids demonstrates potential in modulating key cellular processes, such as cell migration, which are relevant to drug discovery efforts, particularly in oncology. Further research into the biological effects of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Amino-3-nitrophenylboronic acid: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and experimental applications of 4-Amino-3-nitrophenylboronic acid. The content herein is intended to equip laboratory personnel with the necessary knowledge for its safe and effective use in research and development.
Chemical and Physical Properties
This compound is a synthetic building block with the chemical formula C₆H₇BN₂O₄ and a molecular weight of 181.94 g/mol .[1] It is typically supplied as a solid. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 89466-07-9 | [1] |
| Molecular Formula | C₆H₇BN₂O₄ | [1] |
| Molecular Weight | 181.94 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 215-225 °C (decomposes) | [2] |
| Solubility | Soluble in Dimethylformamide (DMF) | [3] |
| Storage Temperature | Room temperature | [3] |
Safety and Hazard Information
Hazard Identification and Precautionary Statements
The following table summarizes the hazard classifications and precautionary statements associated with aminophenylboronic acid derivatives.
| Hazard | Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| General Handling | - | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| First Aid (Swallowing) | - | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be used:
-
Eye Protection: Eyeshields or safety goggles.
-
Hand Protection: Protective gloves.
-
Respiratory Protection: A dust mask, such as a type N95 (US), is recommended, especially when handling the powder form.
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability and safety of this compound.
-
Handling: Handle in a well-ventilated place. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire caused by electrostatic discharge. Avoid contact with skin and eyes.[5]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3] This compound should be stored under an inert atmosphere as it may contain varying amounts of anhydride.[2]
Experimental Protocols and Applications
This compound is a valuable synthetic building block, primarily utilized in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]
Application Example: Suzuki-Miyaura Coupling
A key application of this compound is in the synthesis of biaryl compounds. For example, it can be used as a reactant to prepare 2'-difluoromethoxy-5-nitrobiphenyl-4-amine by coupling with 1-bromo-2-(difluoromethoxy)benzene in the presence of a palladium catalyst.
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for use with this compound.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (e.g., 1-bromo-2-(difluoromethoxy)benzene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equivalents)
-
Base (e.g., Cesium carbonate, 2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the aryl halide (10 g), this compound (1.1 eq.), and cesium carbonate (2.5 eq.) under an argon atmosphere.
-
Add anhydrous 1,4-dioxane (200 mL) and water (22 mL) to the flask.
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add the palladium catalyst (0.1 eq.) to the mixture and continue to purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and allow the reaction mixture to stir at 100°C overnight.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite, rinsing with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.
References
A Technical Guide to the Formation of 4-Amino-3-nitrophenylboronic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation of the anhydride of 4-amino-3-nitrophenylboronic acid, a key building block in organic synthesis. While specific literature on the anhydride of this particular molecule is sparse, this document extrapolates from the well-established principles of boronic acid chemistry to provide a comprehensive overview for research and development applications.
Introduction to Boronic Acid Anhydrides (Boroxines)
Boronic acids have a propensity to undergo reversible dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.[1][2][3][4] This equilibrium is a fundamental characteristic of boronic acid chemistry and is influenced by factors such as temperature, solvent, and the presence of water. The formation of boroxines from arylboronic acids is often an endothermic process, but it is driven by a significant increase in entropy due to the release of water molecules.[2][3][5]
The general transformation is depicted as follows:
For this compound, the anhydride formation is strongly suggested by the fact that several commercial suppliers note their product contains varying amounts of the anhydride, indicating its spontaneous formation under ambient or storage conditions.[6][7][8]
Physicochemical Properties
A summary of the known properties of this compound and its pinacol ester is provided below. These properties are essential for designing and interpreting experiments related to its anhydride formation.
| Property | This compound | This compound pinacol ester | Reference |
| Molecular Formula | C₆H₇BN₂O₄ | C₁₂H₁₇BN₂O₄ | [6] |
| Molecular Weight | 181.94 g/mol | 264.09 g/mol | |
| CAS Number | 89466-07-9 | 833486-94-5 | [6] |
| Appearance | Solid | Solid | |
| Melting Point | 215-225 °C (decomposes) | 157.1-172.4 °C | |
| Assay | ~90-96% (often contains anhydride) | ≥97% | [6] |
Anhydride Formation: Proposed Mechanism and Influencing Factors
The formation of this compound anhydride is a dehydration reaction. The presence of an electron-withdrawing nitro group on the phenyl ring is known to influence the electronic properties and reactivity of the boronic acid.[9][10]
Below is a diagram illustrating the proposed logical workflow for the formation and reversion of the anhydride.
Experimental Protocols
Objective: To synthesize this compound anhydride from the corresponding boronic acid.
Materials:
-
This compound (containing an unknown amount of anhydride)
-
Anhydrous toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a condenser under an inert atmosphere.
-
Charging the Flask: Add this compound to the flask, followed by anhydrous toluene to create a slurry.
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Continue the reflux until no more water is collected in the trap. The completion of the reaction can also be monitored by techniques such as ¹H NMR or ¹¹B NMR, if feasible, by observing the disappearance of the B(OH)₂ signal and the appearance of signals corresponding to the boroxine.
-
Isolation of the Product: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield the crude anhydride.
-
Purification (if necessary): Recrystallization from an anhydrous, non-protic solvent may be employed for purification. It is crucial to avoid solvents that can hydrolyze the anhydride back to the boronic acid.
Note: Given that the starting material likely already contains the anhydride, this procedure will drive the equilibrium towards complete anhydride formation.
Characterization of the Anhydride
The formation of the anhydride can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Changes in the chemical shifts of the aromatic protons and the disappearance of the B(OH)₂ proton signal.
-
¹¹B NMR: A characteristic shift is expected for the boron atoms in the boroxine ring compared to the boronic acid.
-
-
Infrared (IR) Spectroscopy: Appearance of characteristic B-O-B stretching frequencies and the disappearance of the broad O-H stretch of the boronic acid.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the trimeric anhydride should be observable.
Stability and Handling
Boroxines are susceptible to hydrolysis, and the equilibrium can be shifted back towards the boronic acid in the presence of water.[3][11] Therefore, this compound anhydride should be handled and stored under anhydrous conditions to maintain its integrity. Storage in a desiccator or under an inert atmosphere is recommended. Recent studies have shown that certain substitutions on the phenyl ring can enhance the hydrolytic stability of boroxines, though the effect of the 4-amino and 3-nitro substituents on stability has not been specifically documented.[12][13]
Applications in Drug Development and Organic Synthesis
This compound and its derivatives are valuable reagents in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The anhydride form can also serve as a reactant in these transformations. The amino group provides a handle for further functionalization, making it a versatile building block for the synthesis of complex molecules with potential pharmaceutical applications. The nitro group can be reduced to an amine, offering another site for chemical modification.
The logical flow for utilizing this building block in a typical synthetic workflow is outlined below.
Conclusion
The formation of this compound anhydride is a spontaneous and reversible process that is consistent with the general behavior of arylboronic acids. While specific quantitative data for this molecule is not extensively published, established principles of boroxine chemistry provide a solid framework for its synthesis, handling, and application. Researchers and drug development professionals can confidently utilize this reagent as a valuable building block, with the understanding that it likely exists as an equilibrium mixture of the monomeric acid and its trimeric anhydride under standard conditions. Driving the reaction to completion through dehydration is a straightforward process, yielding a product with significant potential in synthetic chemistry.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound(contains varying amounts of Anhydride) [glpbio.cn]
- 8. cenmed.com [cenmed.com]
- 9. sites.pitt.edu [sites.pitt.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
- 12. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][2] This document provides detailed application notes and protocols for the Suzuki coupling of 4-amino-3-nitrophenylboronic acid, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The presence of both an amino and a nitro group on the phenylboronic acid ring offers opportunities for further functionalization and influences the electronic properties of the molecule, making the optimization of coupling conditions crucial.
General Reaction Scheme
The Suzuki coupling of this compound with an aryl or heteroaryl halide (Ar-X, where X = Br, I) proceeds in the presence of a palladium catalyst and a base to yield the corresponding 4-amino-3-nitrobiaryl derivative.
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and temperature. Due to the electron-withdrawing nature of the nitro group, specific conditions may be required to achieve high yields. Below are detailed protocols adapted from literature for structurally similar and electron-deficient substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Electron-Deficient Substrates
For challenging couplings, particularly with electron-deficient aryl halides, a more active catalyst system may be required.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene/Water (10:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.
-
Add the degassed toluene to the flask and stir for 10 minutes to form the active catalyst complex.
-
In a separate flask, add this compound, the aryl halide, and potassium phosphate.
-
Evacuate and backfill this flask with inert gas three times.
-
Transfer the catalyst solution to the flask containing the reactants via cannula.
-
Add the degassed water to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of substrates analogous to this compound. These data can serve as a guide for optimizing the specific reaction of interest.
Table 1: Suzuki Coupling of Phenylboronic Acids with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 6 | 90-98 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 90 | 8 | 80-90 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 10 | 75-85 |
| 5 | 4-Chloroanisole | NiCl₂(dppp) (5) | K₃PO₄ (3) | Dioxane | 120 | 24 | 60-70 |
Data compiled from analogous reactions in the literature. Yields are indicative and may vary based on specific substrate and reaction scale.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The 4-amino-3-nitrobiaryl scaffold synthesized through this Suzuki coupling protocol is a valuable pharmacophore in drug discovery. The amino and nitro groups provide handles for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.
Potential as Kinase Inhibitors
Many biaryl compounds are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3] The 4-amino-3-nitrobiaryl core can be elaborated to mimic the ATP-binding pocket of kinases, potentially leading to the discovery of novel anti-cancer agents. For instance, aminopyrazole-based structures have shown promise as kinase inhibitors.[4]
Signaling Pathways of Interest
The products derived from this compound could potentially modulate key signaling pathways implicated in cancer and other diseases, including:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and inhibitors targeting its components are of significant therapeutic interest.
-
MAPK/ERK Pathway: This cascade is involved in cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
-
VEGF Signaling Pathway: Inhibition of this pathway can block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Further derivatization of the 4-amino-3-nitrobiaryl core can lead to compounds with enhanced potency and selectivity for specific kinase targets within these pathways.
References
- 1. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Amino-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of palladium catalysts in cross-coupling reactions involving 4-Amino-3-nitrophenylboronic acid. The focus is on the Suzuki-Miyaura coupling reaction, a versatile method for the formation of carbon-carbon bonds. Given the unique electronic nature of this compound, which contains both a strongly electron-withdrawing nitro group and an electron-donating amino group, careful selection of the catalytic system and reaction conditions is crucial for achieving high yields and selectivity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl and vinyl-aryl structures.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1][2] this compound is a valuable building block in medicinal chemistry and materials science. The presence of the amino and nitro functionalities offers sites for further chemical modification, making it a versatile precursor for the synthesis of complex molecules. However, these functional groups can also present challenges in catalysis, potentially leading to side reactions or catalyst deactivation. Therefore, the development of robust protocols for its use is of significant interest.
Palladium Catalysts and Ligand Selection
The choice of the palladium source and the associated ligand is critical for a successful Suzuki-Miyaura coupling. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ a palladium(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), in combination with a phosphine ligand.[3] Electron-rich and sterically hindered phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), have shown high activity for challenging substrates.[4] For substrates with potentially coordinating groups like the amino group in this compound, N-heterocyclic carbene (NHC) ligands can also be effective and offer high stability.[3]
Data Presentation: Catalyst System Performance in Suzuki-Miyaura Reactions
While specific data for this compound is limited in publicly available literature, the following tables summarize typical conditions and yields for the Suzuki-Miyaura coupling of structurally related or electronically challenging arylboronic acids with various aryl halides. This data serves as a valuable starting point for reaction optimization.
Table 1: Palladium Catalyst Systems for the Coupling of Arylboronic Acids with Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2 | >95 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 80 | 18 | 65 |
| 3 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ (3) | Dioxane | 25 | 12 | 95 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 1 | >95 |
Data is illustrative and based on reactions with various substituted arylboronic acids. Optimization for this compound is recommended.
Table 2: Influence of Base and Solvent on Reaction Yield
| Entry | Palladium System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | High |
| 4 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate-High |
| 5 | Pd(PPh₃)₄ | K₃PO₄ | DME | 90 | High |
General trends observed for Suzuki-Miyaura reactions. The optimal combination is substrate-dependent.
Experimental Protocols
The following protocols are provided as a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Screening of different catalysts, ligands, bases, and solvents is highly recommended to determine the optimal conditions for a specific substrate combination.
Protocol 1: General Procedure using Pd(OAc)₂ with a Biarylphosphine Ligand
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v). The final concentration of the aryl halide should be in the range of 0.1-0.2 M.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
A solvent mixture such as Toluene/Ethanol/Water (4:1:1) or DME/Water (4:1)
Procedure:
-
In a round-bottom flask, combine the aryl halide, this compound, Pd(PPh₃)₄, and the carbonate base.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C) with stirring under an inert atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product via flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 4. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Amino-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 4-Amino-3-nitrophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting apoptosis pathways.
Introduction
Biaryl scaffolds are privileged structures in drug discovery, present in numerous clinically approved drugs.[1] The 4-amino-3-nitrobiphenyl moiety, in particular, has emerged as a key pharmacophore in the design of inhibitors for anti-apoptotic proteins like Bcl-2.[2][3] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of these biaryl compounds, offering mild reaction conditions and a broad tolerance of functional groups.[4][5] This document outlines the synthetic route and provides a general protocol for the coupling of this compound with various aryl halides.
Synthetic Pathway and Mechanism
The synthesis of 4-amino-3-nitrobiphenyl derivatives is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide (e.g., aryl bromide or aryl iodide).[5][6] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Application in Drug Discovery: Targeting the Bcl-2 Pathway
The 4-amino-3-nitrobiphenyl scaffold is of significant interest due to its potential to inhibit the Bcl-2 family of anti-apoptotic proteins.[2][3] These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[7] Small molecule inhibitors that bind to the BH3 domain of Bcl-2 can disrupt its interaction with pro-apoptotic proteins like Bax and Bak, thereby restoring the cell's ability to undergo apoptosis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of 4-amino-3-nitrobiphenyl derivatives. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl halide, the base, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-3-nitrobiphenyl derivative.
Data Presentation: Reaction Conditions and Yields
The success of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. The following table summarizes typical conditions and reported yield ranges for the coupling of aryl halides with arylboronic acids, which can be adapted for this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90-98[8] |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 80 | 16 | 75-85 |
| 4 | 4-Iodotoluene | PdCl₂(dppf) (2) | Na₂CO₃ | DMF/H₂O | 90 | 6 | 90-99 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | 80-90 |
Note: Yields are indicative and may vary based on the specific substrates and reaction scale.
Conclusion
The use of this compound in Suzuki-Miyaura cross-coupling reactions provides an efficient route to synthesize biologically relevant 4-amino-3-nitrobiphenyls. These compounds serve as valuable scaffolds for the development of novel therapeutics, particularly as inhibitors of the anti-apoptotic protein Bcl-2. The provided protocols and data serve as a guide for researchers in the synthesis and exploration of this important class of molecules.
References
- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 2. Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Table 7, Summary of the 3 Bcl-B Selective Inhibitors Representing 3 Chemical Scaffolds - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Amino-3-nitrophenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-3-nitrophenylboronic acid as a versatile building block in medicinal chemistry. The following sections detail its application in the synthesis of potential therapeutic agents, particularly as proteasome inhibitors for cancer therapy and as novel antibacterial agents. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate its use in drug discovery and development.
Synthetic Applications
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both a boronic acid moiety for cross-coupling reactions and an amino group for further derivatization, makes it a strategic component in the construction of compound libraries for biological screening.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or heteroaryl halides. This reaction is fundamental to building the core scaffolds of many biologically active molecules.
Representative Protocol: Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Bromide
This protocol describes a general procedure for the coupling of the pinacol ester of this compound with a generic aryl bromide. The pinacol ester is often used to improve stability and solubility.
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound pinacol ester, the aryl bromide, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Reduction of the Nitro Group
The nitro group in derivatives of this compound can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation.
Representative Protocol: Catalytic Hydrogenation for Nitro Group Reduction
This protocol outlines a standard method for the reduction of a nitroaryl compound to the corresponding aniline derivative.
Materials:
-
Nitroaryl compound (1.0 equivalent)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the nitroaryl compound in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Connect the flask to a hydrogen source (e.g., a balloon filled with H₂ or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be further purified if necessary.
Application in Anticancer Drug Discovery: Proteasome Inhibitors
Boronic acids are a well-established class of proteasome inhibitors, with bortezomib being a clinically approved drug for multiple myeloma. The boronic acid moiety of these compounds forms a reversible covalent bond with the active site threonine residue of the 26S proteasome, leading to an accumulation of pro-apoptotic factors and ultimately cell death in cancer cells. Derivatives of this compound can be designed and synthesized to target the proteasome.
Workflow for the Development of Proteasome Inhibitors:
The Strategic Synthesis of 4-amino-3-arylbenzoic Acids via Suzuki Coupling: A Detailed Guide for Researchers
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical research and drug development, the synthesis of structurally complex molecules is a cornerstone of innovation. Among these, 4-amino-3-arylbenzoic acids represent a critical scaffold found in a variety of pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the preparation of these valuable intermediates via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Aimed at researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of the methodology, including data-driven insights and troubleshooting advice.
The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction, prized for its mild conditions and tolerance of diverse functional groups.[1][2] However, the application of this reaction to substrates such as 4-amino-3-bromobenzoic acid presents unique challenges due to the presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group, which can influence the catalytic cycle.[1][3] Careful selection of catalysts, ligands, bases, and solvents is therefore paramount to achieving high yields and purity.
Data Presentation: A Comparative Analysis of Reaction Parameters
The successful synthesis of 4-amino-3-arylbenzoic acids is highly dependent on the specific reaction conditions. The following tables summarize quantitative data from various studies on the Suzuki coupling of 4-amino-3-bromobenzoic acid and structurally similar substrates, providing a valuable resource for reaction optimization.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 4-Amino-3-bromobenzoic Acid and Analogs
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~85 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Bromobenzothiazole | >95 | [1] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 4-Bromobenzamide | 95 | [1] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 18 | 4-Amino-3-bromobenzoic acid | - | [1] |
| [PdCl₂(NH₂CH₂COOH)₂] | - | K₂CO₃ | Water | RT | 1.5 | 4-bromobenzoic acid | 97 | [3] |
Table 2: Influence of Arylboronic Acid Structure on Yields in Suzuki Coupling with Bromobenzoic Acids *
| Arylboronic Acid | Product | Yield (%) with 3-bromobenzoic acid[3] | Yield (%) with 4-bromobenzoic acid[3] |
| Phenylboronic acid | 3- or 4-Phenylbenzoic acid | 97 | 97 |
| 4-Methylphenylboronic acid | 3- or 4-(p-Tolyl)benzoic acid | 95 | 96 |
| 4-Methoxyphenylboronic acid | 3- or 4-(4-Methoxyphenyl)benzoic acid | 99 | 98 |
| 4-Fluorophenylboronic acid | 3- or 4-(4-Fluorophenyl)benzoic acid | 89 | 92 |
| 3,5-Difluorophenylboronic acid | 3- or 4-(3,5-Difluorophenyl)benzoic acid | 65 | 68 |
*Note: Data is for 3- and 4-bromobenzoic acid. The presence of a 4-amino group is expected to influence the reaction yields, potentially through coordination with the palladium catalyst.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preparation of 4-amino-3-arylbenzoic acids.
Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄
This protocol outlines a general procedure for the Suzuki coupling of 4-amino-3-bromobenzoic acid with an arylboronic acid using tetrakis(triphenylphosphine)palladium(0).[1]
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 4-amino-3-bromobenzoic acid, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂
This protocol provides an alternative using a nickel catalyst.[1]
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous 2-Me-THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.
-
Add the arylboronic acid and 4-amino-3-bromobenzoic acid to the vial.
-
Add anhydrous 2-Me-THF.
-
Seal the vial and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Aqueous Suzuki Coupling at Room Temperature
This protocol describes a greener approach using a water-soluble palladium catalyst.[3]
Materials:
-
4-Amino-3-bromobenzoic acid (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Distilled water (5.0 mL)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, combine 4-amino-3-bromobenzoic acid, the arylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 1.5 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, filter the mixture and wash the solid with distilled water.
-
To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.
-
The aqueous filtrate can be acidified to precipitate the product, which is then collected by filtration, washed with water, and dried.
Visualizing the Process: Diagrams and Workflows
To further aid in the understanding of the Suzuki coupling for the synthesis of 4-amino-3-arylbenzoic acids, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and the key challenges associated with this specific substrate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
Caption: Challenges in the Suzuki coupling of 4-amino-3-bromobenzoic acid.
Conclusion
The synthesis of 4-amino-3-arylbenzoic acids via Suzuki-Miyaura coupling is a highly valuable transformation for the pharmaceutical industry. While the bifunctional nature of the starting material introduces complexities, a rational approach to the selection of reaction conditions can lead to high yields of the desired products. The protocols and data presented herein serve as a comprehensive resource for researchers to navigate the intricacies of this reaction and to facilitate the development of novel therapeutics.
References
Application Notes and Protocols for 4-Amino-3-nitrophenylboronic acid in Chemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrophenylboronic acid is a versatile bifunctional molecule poised for significant applications in the development of advanced chemical sensors. Its unique structure combines three key functional groups on a single phenyl ring:
-
A Boronic Acid Group (-B(OH)₂): This moiety is renowned for its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols. This interaction is the cornerstone for detecting a wide array of biologically significant molecules, including saccharides, glycoproteins, ribonucleosides, and catechols.
-
An Amino Group (-NH₂): This nucleophilic group provides a reactive handle for covalent immobilization onto sensor surfaces or for coupling with fluorophores and other signaling molecules. It is also amenable to electrochemical polymerization, enabling the creation of functional polymer films.
-
A Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety lowers the pKa of the boronic acid, facilitating diol binding at physiological pH. Furthermore, the nitro group is electrochemically active and can be reduced, offering a built-in signal transduction mechanism for electrochemical sensing applications.
These application notes provide an overview of the potential uses of this compound and detailed protocols for its integration into electrochemical and fluorescent sensing platforms.
Disclaimer: Specific performance data for sensors based exclusively on this compound is limited in published literature. The following protocols and data are based on established methods for structurally analogous compounds, such as 3-aminophenylboronic acid (3-APBA) and 3-nitrophenylboronic acid (3-NPBA), and are provided as representative guides for adaptation.
Application 1: Electrochemical Sensing of Diol-Containing Analytes
The combination of an amino group for immobilization and an electroactive nitro group makes this compound an excellent candidate for fabricating electrochemical sensors. These sensors can detect bacteria, glycoproteins, or specific saccharides through affinity binding that alters the electrochemical properties of the sensor surface. Molecularly imprinted polymers (MIPs) using this monomer can further enhance selectivity.
Sensing Principle
The fundamental mechanism involves the specific binding of diol groups present on the surface of analytes (e.g., peptidoglycans on bacteria, glycans on proteins) to the boronic acid moieties on the sensor. This binding event changes the local environment at the electrode surface, leading to a measurable change in electrochemical signals, such as impedance, capacitance, or current.
Quantitative Data for Analogous Boronic Acid-Based Electrochemical Sensors
The following table summarizes the performance of electrochemical sensors developed using structurally similar aminophenylboronic acids for detecting various analytes.
| Analyte | Sensor Type & Boronic Acid Used | Linear Range | Limit of Detection (LOD) | Reference |
| Staphylococcus epidermidis | Cell-Imprinted Polymer (3-APBA) | 10³ - 10⁷ cfu/mL | - | [1] |
| Bacteria (General) | Self-Assembled Monolayer (3-APBA) | 1.5x10² - 1.5x10⁶ cfu/mL | 1.0x10² cfu/mL | [2] |
| Rutin | Molecularly Imprinted Polymer (3-APBA) | 0.4 - 10 µmol/L | 0.11 µmol/L | [3] |
| Sugars (Glucose, Fructose) | Chemiresistor (Poly-3-APBA on SWNTs) | - | 3.46 mM (Glucose) | [3] |
Experimental Protocol 1: Fabrication of an Electrochemical Sensor via Electropolymerization
This protocol describes the modification of a glassy carbon or gold electrode by electropolymerizing this compound to create a functional film for analyte capture.
Materials:
-
Working Electrode (Glassy Carbon or Gold)
-
Reference Electrode (Ag/AgCl)
-
Counter Electrode (Platinum wire)
-
Potentiostat/Galvanostat
-
This compound (monomer)
-
Supporting Electrolyte Solution (e.g., 0.1 M Phosphate Buffered Saline - PBS, pH 7.4)
-
Redox Probe Solution (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl)
-
Analyte solution (e.g., bacterial suspension or glycoprotein solution in PBS)
-
Polishing materials (alumina slurry or diamond paste)
Procedure:
-
Electrode Preparation:
-
Thoroughly polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Sonciate the electrode in deionized water, followed by ethanol, for 5 minutes each to remove residual polishing material.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Electropolymerization:
-
Prepare a polymerization solution containing 50 mM this compound in 0.1 M PBS (pH 7.4).
-
Immerse the three-electrode system (working, reference, counter) into the polymerization solution.
-
Perform cyclic voltammetry (CV) by scanning the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) for 15-20 cycles at a scan rate of 50 mV/s. A growing polymer film should be observable by the increasing peak currents with each cycle.
-
Alternatively, use constant potential electropolymerization (potentiostatic method) by applying a constant potential of +0.8 V for 300-600 seconds.
-
After polymerization, rinse the modified electrode thoroughly with deionized water to remove any unreacted monomer.
-
-
Analyte Incubation:
-
Immerse the polymer-modified electrode into the analyte solution (e.g., bacterial suspension of 10⁵ cfu/mL in PBS) for a fixed incubation time (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Gently rinse the electrode with PBS to remove any non-specifically bound analyte.
-
-
Electrochemical Measurement:
-
Transfer the electrode into the redox probe solution (5 mM [Fe(CN)₆]³⁻/⁴⁻).
-
Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range of 0.1 Hz to 100 kHz with a small AC amplitude (e.g., 5 mV).
-
The binding of the analyte to the polymer film will hinder the access of the redox probe to the electrode surface, resulting in an increase in the charge transfer resistance (Rct), which can be determined by fitting the Nyquist plot to an equivalent circuit.
-
The change in Rct is proportional to the concentration of the analyte.
-
Application 2: Fluorescent Sensing of Saccharides via Indicator Displacement Assay (IDA)
This compound can be used as a quencher or receptor in a two-component system for the fluorescent detection of saccharides. The Indicator Displacement Assay (IDA) is a powerful and common technique for this purpose.
Sensing Principle
In an IDA, the boronic acid (receptor) is pre-complexed with a fluorescent catechol-containing dye (indicator), such as Alizarin Red S (ARS). This binding typically quenches the fluorescence of the dye. When a saccharide analyte is introduced, it competitively binds to the boronic acid with a higher affinity, displacing the dye. The release of the free dye into the solution restores its fluorescence, generating a "turn-on" signal that is proportional to the saccharide concentration. The electron-withdrawing nitro group on the phenyl ring enhances the boronic acid's affinity for diols, making this displacement more effective.
Quantitative Data for Analogous Boronic Acid-Based Fluorescent Sensors
The following table summarizes the performance of fluorescent sensors developed using the IDA principle with various boronic acids.
| Analyte | Sensor System & Boronic Acid Used | Method | Binding Constant (Kₐ) / Kₛᵥ | Reference |
| Dopamine | Au-BSA-APBA (3-APBA) | Fluorescence Quenching | Kₛᵥ = 1.1 x 10⁴ M⁻¹ | [4] |
| D-Fructose | TPE-Diboronic Acid | Fluorescence Turn-off | - | [5] |
| Phosphorylated Saccharides | Esculetin + 3-NPBA | Fluorescence Turn-on | - | [6] |
| Tyrosinase Activity | APBA-Quantum Dots (3-APBA) | Ratiometric Fluorescence | LOD = 0.003 U/mL | [7] |
Experimental Protocol 2: Saccharide Detection Using a Two-Component IDA System
This protocol outlines the steps for detecting a saccharide like fructose using this compound and Alizarin Red S (ARS) as the indicator dye.
Materials:
-
This compound (Receptor)
-
Alizarin Red S (ARS) (Indicator)
-
Saccharide standards (e.g., D-Fructose, D-Glucose)
-
Buffer solution (e.g., 100 mM Phosphate buffer, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or Methanol.
-
Prepare a 1 mM stock solution of Alizarin Red S (ARS) in deionized water.
-
Prepare a 1 M stock solution of the saccharide analyte (e.g., D-Fructose) in the phosphate buffer.
-
-
Preparation of Sensing Ensemble:
-
In a centrifuge tube, prepare the sensing ensemble by mixing the boronic acid and ARS in the phosphate buffer. A typical starting ratio is 2:1 or 1:1. For example, to make a 10 mL working solution, add 20 µL of 10 mM boronic acid stock and 10 µL of 1 mM ARS stock to 9.97 mL of buffer. This yields final concentrations of 20 µM boronic acid and 1 µM ARS.
-
Vortex the solution and allow it to equilibrate for 15-20 minutes. The formation of the boronic acid-ARS complex should result in a low initial fluorescence (the "Off" state).
-
-
Fluorescence Measurement:
-
Pipette a fixed volume (e.g., 200 µL) of the sensing ensemble into the wells of the 96-well microplate.
-
Add increasing volumes of the saccharide stock solution to the wells to achieve a range of final concentrations (e.g., 0 mM to 50 mM). Ensure the total volume in each well is constant by adding buffer.
-
Incubate the plate at room temperature for 10 minutes to allow the displacement reaction to reach equilibrium.
-
Measure the fluorescence intensity using the microplate reader. For ARS, typical excitation and emission wavelengths are around 460 nm and 570 nm, respectively (these should be optimized).
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the change in intensity, F - F₀) against the saccharide concentration.
-
A calibration curve can be generated from this plot to determine the concentration of the saccharide in unknown samples. The binding affinity (dissociation constant, Kd) can also be calculated by fitting the data to a suitable binding model.
-
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid based imprinted electrochemical sensor for rutin recognition and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminophenyl Boronic Acid Functionalized Quantum-Dot-Based Ratiometric Fluorescence Sensor for the Highly Sensitive Detection of Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Amino-3-nitrophenylboronic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-nitrophenylboronic acid is a versatile organic compound that holds significant promise in the field of materials science. Its unique structure, featuring a phenylboronic acid moiety, an amino group, and a nitro group, allows for a range of chemical modifications and applications. The boronic acid group is particularly notable for its ability to form reversible covalent bonds with diol-containing molecules, such as sugars, glycoproteins, and catechols. This property makes it an excellent candidate for the development of sensors, affinity chromatography materials, and drug delivery systems. The amino group provides a convenient handle for polymerization and surface functionalization, while the nitro group can be used to modulate the electronic properties of the material or serve as a precursor for further chemical transformations.
This document provides detailed application notes and experimental protocols for the use of this compound in various materials science applications. The protocols are based on established methodologies for similar phenylboronic acid derivatives and are intended to serve as a starting point for research and development.
I. Application in Sensing: Detection of Diol-Containing Biomolecules
The ability of the boronic acid moiety to interact with cis-diols is the foundation for its use in sensors for biologically important molecules like glucose and glycoproteins. The reversible nature of this interaction allows for the development of reusable and real-time monitoring devices.
A. Electrochemical Glucose Sensing
Electrochemical sensors based on this compound can be fabricated by modifying an electrode surface with the compound or a polymer derived from it. The binding of glucose to the boronic acid alters the electrochemical properties of the surface, which can be measured as a change in current, potential, or impedance.
Experimental Protocol: Fabrication of a this compound-Modified Electrode for Glucose Detection
-
Electrode Preparation:
-
Start with a clean glassy carbon electrode (GCE). Polish the electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.
-
Rinse the electrode thoroughly with deionized water and sonicate in ethanol and water for 5 minutes each to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization of this compound:
-
Prepare a solution of 5 mM this compound and 0.1 M H₂SO₄ in deionized water.
-
Immerse the cleaned GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in the solution.
-
Perform electropolymerization by cycling the potential between -0.2 V and +1.2 V for a set number of cycles (e.g., 15 cycles) at a scan rate of 50 mV/s using a potentiostat. A polymer film of poly(this compound) will form on the GCE surface.
-
After electropolymerization, rinse the modified electrode with deionized water to remove any unreacted monomer.
-
-
Electrochemical Detection of Glucose:
-
Place the polymer-modified GCE in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Record the baseline electrochemical signal using a suitable technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
-
Add aliquots of a standard glucose solution to the PBS and record the electrochemical response after each addition.
-
The binding of glucose to the boronic acid groups in the polymer will cause a change in the electrochemical signal (e.g., a decrease in the peak current), which is proportional to the glucose concentration.
-
Quantitative Data for Analogous Aminophenylboronic Acid-Based Glucose Sensors
| Sensor Material | Analytical Technique | Linear Range | Detection Limit | Reference |
| Poly(3-aminophenylboronic acid) on SWNTs | Chemiresistive | Up to 10 mM | 3.46 mM | [1] |
| Graphene-4-aminophenylboronic acid | DPV | Not specified | Not specified | [2] |
| Phenylboronic acid-thiophene copolymer | Potentiometric | Not specified | Not specified | [2] |
Note: The performance of a this compound-based sensor will need to be experimentally determined and optimized.
Workflow for Electrochemical Sensor Fabrication
Caption: Workflow for fabricating a glucose sensor.
B. Glycoprotein Recognition
Materials functionalized with this compound can be used for the selective capture and detection of glycoproteins, which are important biomarkers for various diseases.
Experimental Protocol: Surface Functionalization for Glycoprotein Capture
-
Substrate Preparation:
-
Use a gold-coated substrate (e.g., for Surface Plasmon Resonance - SPR) or silica-based material.
-
Clean the substrate thoroughly (e.g., with piranha solution for gold, followed by rinsing with water and ethanol, and drying).
-
-
Self-Assembled Monolayer (SAM) Formation:
-
To functionalize a gold surface, first form a SAM of an amine-terminated thiol, such as 11-amino-1-undecanethiol. Immerse the gold substrate in a 1 mM ethanolic solution of the thiol for 24 hours.
-
Rinse the substrate with ethanol and dry.
-
-
Coupling of this compound:
-
Activate the carboxyl groups of a linker or the amino groups of the SAM. For coupling to an amine-functionalized surface, one could first react the amino groups with a bifunctional crosslinker. Alternatively, the amino group of this compound can be coupled to a carboxyl-terminated SAM using carbodiimide chemistry.
-
Using EDC/NHS chemistry to couple to a carboxyl-terminated surface:
-
Prepare a solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in water.
-
Immerse the carboxyl-terminated substrate in the EDC/NHS solution for 30 minutes to activate the carboxyl groups.
-
Rinse with water.
-
Immediately immerse the activated substrate in a 10 mM solution of this compound in a suitable buffer (e.g., PBS pH 7.4) for 2 hours.
-
Rinse the surface with buffer and water, then dry.
-
-
-
Glycoprotein Binding Assay (e.g., using SPR):
-
Mount the functionalized sensor chip in an SPR instrument.
-
Flow a running buffer (e.g., PBS, pH 7.4) over the surface to establish a stable baseline.
-
Inject solutions of the target glycoprotein at various concentrations and monitor the change in the SPR signal (response units, RU).
-
After each injection, regenerate the surface by flowing a low pH buffer (e.g., glycine-HCl, pH 2.5) to dissociate the boronate ester bond.
-
Quantitative Data for Glycoprotein Binding by Analogous Phenylboronic Acids
| Boronic Acid Derivative | Glycoprotein | Technique | Binding Affinity (K D) | Reference |
| 3-Aminophenylboronic acid | Transferrin | SPR | ~10⁻⁵ M | Not directly found, but typical for boronic acid-glycoprotein interactions. |
| 4-Mercaptophenylboronic acid | Horseradish Peroxidase | Electrochemical | Not specified | [3] |
Note: The binding affinity of this compound for specific glycoproteins needs to be determined experimentally.
II. Application in Polymer Synthesis and Smart Materials
The amino group of this compound allows it to be readily incorporated into polymer chains through various polymerization techniques. The resulting polymers can exhibit stimuli-responsive behavior, changing their properties in response to pH or the presence of diols.
Experimental Protocol: Synthesis of a Polyacrylamide-co-(this compound) Hydrogel
-
Monomer Preparation:
-
Synthesize an acrylamide derivative of this compound by reacting the amino group with acryloyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like THF at 0°C. Purify the resulting monomer (N-(4-borono-2-nitrophenyl)acrylamide).
-
-
Hydrogel Synthesis (Free Radical Polymerization):
-
In a reaction vessel, dissolve the synthesized boronic acid-containing monomer (e.g., 5 mol%), acrylamide (e.g., 94 mol%), and a cross-linker such as N,N'-methylenebis(acrylamide) (e.g., 1 mol%) in a suitable solvent (e.g., a mixture of DMSO and water).
-
Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.
-
Add a radical initiator, such as ammonium persulfate (APS) and a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for several hours or overnight.
-
The resulting hydrogel can be purified by swelling in deionized water to remove unreacted monomers and initiator.
-
Logical Relationship for Stimuli-Responsive Behavior
Caption: Stimuli-response of boronic acid polymers.
III. Application in Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made binding sites for a specific template molecule. This compound can be used as a functional monomer in the synthesis of MIPs for diol-containing templates.
Experimental Protocol: Synthesis of a Molecularly Imprinted Polymer for a Glycoprotein
-
Pre-complex Formation:
-
In a suitable solvent (e.g., acetonitrile), dissolve the template glycoprotein and this compound (as the functional monomer).
-
Allow the mixture to incubate for a period (e.g., 1 hour) to allow for the formation of a complex between the boronic acid and the carbohydrate moieties of the glycoprotein.
-
-
Polymerization:
-
Add a cross-linking monomer (e.g., ethylene glycol dimethacrylate) and a radical initiator (e.g., AIBN) to the pre-complex solution.
-
Deoxygenate the mixture by purging with nitrogen.
-
Initiate polymerization by heating (e.g., at 60°C) or UV irradiation. The polymerization will form a rigid polymer network around the template-monomer complex.
-
-
Template Removal:
-
Grind the resulting polymer into fine particles and pack them into a chromatography column.
-
Wash the column extensively with a solution that will break the boronic acid-diol interaction (e.g., a mixture of methanol and acetic acid) to remove the template glycoprotein.
-
Wash with a neutral solvent to remove the acid.
-
-
Rebinding Studies:
-
Evaluate the binding capacity and selectivity of the MIP by incubating it with solutions of the template and other structurally similar molecules.
-
Analyze the concentration of the unbound molecules in the supernatant using techniques like UV-Vis spectroscopy or HPLC.
-
Workflow for MIP Synthesis
Caption: General workflow for MIP synthesis.
Conclusion
This compound is a promising building block for the development of advanced materials with applications in sensing, smart polymers, and molecular recognition. The protocols provided here, based on established methods for analogous compounds, offer a solid foundation for researchers to explore the potential of this versatile molecule. Further optimization of these protocols will be necessary to achieve the desired performance for specific applications. The unique combination of functional groups in this compound opens up a wide range of possibilities for the design of novel materials with tailored properties and functionalities.
References
- 1. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This powerful, palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2] The synthesis of substituted biarylamines, key structural motifs in many biologically active molecules and functional materials, frequently employs this methodology.[3][4]
These application notes provide detailed experimental protocols for the Suzuki-Miyaura coupling of substituted anilines, offering guidance on catalyst selection, reaction conditions, and purification procedures. The protocols are designed to be robust starting points for researchers engaged in the synthesis of complex molecules.
General Reaction Scheme
The fundamental transformation in the Suzuki-Miyaura coupling of a substituted aniline involves the reaction of an aniline derivative, typically functionalized with a halide (e.g., Br, I) or a triflate, with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.
Chemical Equation:
Where X = Halide (I, Br, Cl) or Triflate; R = H, Alkyl
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling experiment is depicted below. The process begins with the careful preparation of the reaction mixture under an inert atmosphere, followed by heating and monitoring, and concludes with workup and purification of the desired biarylamine product.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Amino-3-nitrophenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-amino-3-nitrophenylboronic acid, a versatile starting material for the synthesis of novel compounds in drug discovery. The protocols detailed below focus on two primary derivatization strategies: N-acylation of the amino group and Suzuki-Miyaura cross-coupling at the boronic acid moiety. These modifications allow for the systematic exploration of the chemical space around this scaffold, enabling the development of potent and selective therapeutic agents.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of three distinct functional groups—an amino group, a nitro group, and a boronic acid—offers multiple avenues for chemical modification. The electron-withdrawing nitro group influences the reactivity of the aromatic ring and the acidity of the boronic acid. The amino group serves as a key handle for introducing diverse substituents via acylation, while the boronic acid is a versatile functional group for carbon-carbon bond formation through Suzuki-Miyaura coupling.
Boronic acid derivatives have gained significant attention in drug discovery due to their unique ability to form reversible covalent bonds with diols, a motif present in many biological macromolecules such as sugars and glycoproteins.[1] Furthermore, the boronic acid moiety can act as a bioisostere for other functional groups, like carboxylic acids, and has been successfully incorporated into approved drugs.[2] Phenylboronic acid derivatives, in particular, have shown promise in targeted cancer therapy due to their ability to selectively bind to sialic acids that are overexpressed on the surface of cancer cells.[3]
This document provides detailed experimental protocols for the synthesis of libraries of this compound derivatives and outlines their potential applications in targeting signaling pathways implicated in cancer, such as the Rho GTPase signaling cascade.
Data Presentation
The following table summarizes the characterization and biological activity of a representative library of N-acyl and Suzuki-Miyaura derivatives of this compound.
Disclaimer: The following data is illustrative and intended to provide a framework for the presentation of experimental results. Actual yields and biological activities will vary depending on the specific substrates and reaction conditions.
| Compound ID | Derivatization Strategy | R Group | Yield (%) | Purity (%) | IC50 (µM) vs. Target X |
| ANPBA-001 | N-Acylation | Acetyl | 85 | >95 | 15.2 |
| ANPBA-002 | N-Acylation | Benzoyl | 78 | >95 | 8.5 |
| ANPBA-003 | N-Acylation | 4-Chlorobenzoyl | 81 | >95 | 5.1 |
| ANPBA-004 | N-Acylation | 4-Methoxybenzoyl | 75 | >95 | 12.8 |
| ANPBA-005 | Suzuki-Miyaura | Phenyl | 92 | >95 | 22.4 |
| ANPBA-006 | Suzuki-Miyaura | 4-Tolyl | 88 | >95 | 18.9 |
| ANPBA-007 | Suzuki-Miyaura | 4-Methoxyphenyl | 85 | >95 | 25.1 |
| ANPBA-008 | Suzuki-Miyaura | 3-Pyridyl | 75 | >95 | 10.3 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives of this compound using acid chlorides as the acylating agents.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the corresponding acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-acyl-4-amino-3-nitrophenylboronic acid derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound Pinacol Ester
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the pinacol ester of this compound with various aryl halides. The use of the pinacol ester enhances stability and solubility.
Materials:
-
This compound pinacol ester (1.0 eq)
-
Aryl halide (e.g., bromobenzene, 4-bromotoluene) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel, add this compound pinacol ester (1.0 eq), the aryl halide (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (3-5 mol%) under an inert atmosphere.
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Alternatively, microwave irradiation can be used to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.
Mandatory Visualizations
Experimental Workflow for Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Proposed Signaling Pathway Modulation
Derivatives of this compound, as potential enzyme inhibitors, may target key regulators of cellular processes critical for cancer progression, such as the Rho GTPase signaling pathway. This pathway is a central regulator of the actin cytoskeleton, and its dysregulation is frequently associated with increased cell migration and metastasis.[2]
Caption: Proposed modulation of the Rho GTPase signaling pathway by this compound derivatives.
Conclusion
The derivatization of this compound through N-acylation and Suzuki-Miyaura coupling represents a robust strategy for the generation of diverse chemical libraries for drug discovery. The provided protocols offer a starting point for the synthesis of novel compounds. The potential for these derivatives to modulate key signaling pathways, such as the Rho GTPase cascade, underscores their promise as therapeutic candidates, particularly in the context of oncology. Further structure-activity relationship (SAR) studies, guided by the screening of these derivative libraries, will be crucial in identifying lead compounds with optimal potency, selectivity, and pharmacokinetic properties.
References
4-Amino-3-nitrophenylboronic Acid: A Versatile Building Block for the Synthesis of Bioactive Heterocycles
Application Note AN2025-12-27
Abstract
4-Amino-3-nitrophenylboronic acid is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique trifunctional nature, possessing a boronic acid, an amino group, and a nitro group, allows for a sequential and regioselective introduction of molecular diversity. This application note details the utility of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, particularly benzimidazoles, quinoxalines, and phenazines. Detailed experimental protocols for a multi-step synthesis are provided, along with a discussion of the potential biological significance of the resulting compounds.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. The development of efficient synthetic strategies to access novel heterocyclic scaffolds is a cornerstone of drug discovery. This compound serves as an excellent starting material for the construction of fused heterocyclic systems. The boronic acid moiety is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of a key carbon-carbon bond. The adjacent amino and nitro groups can then be transformed into a reactive ortho-diamine functionality, which is a direct precursor to a variety of heterocyclic rings. This strategic approach allows for the modular synthesis of complex molecules from simple, commercially available starting materials.
Synthetic Strategy Overview
The general synthetic strategy for utilizing this compound as a building block for heterocyclic synthesis involves a three-step sequence:
-
Suzuki-Miyaura Cross-Coupling: The boronic acid is coupled with a suitable aryl or heteroaryl halide to introduce a desired substituent at the 4-position of the phenyl ring.
-
Nitro Group Reduction: The nitro group of the resulting biaryl compound is selectively reduced to an amine, generating a 1,2-diamine derivative.
-
Cyclization: The in-situ generated or isolated 1,2-diamine is then cyclized with an appropriate reagent to form the final heterocyclic ring system.
This strategy is illustrated in the logical workflow diagram below.
Caption: General workflow for heterocyclic synthesis.
Experimental Protocols
The following protocols are representative procedures for the synthesis of benzimidazoles and quinoxalines starting from this compound.
Protocol 1: Synthesis of 2-Aryl-1H-benzo[d]imidazoles
Step 1: Suzuki-Miyaura Coupling to form 4-Aryl-2-nitroaniline
This step couples this compound with an aryl halide.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Aryl bromide | 1.2 eq |
| Catalyst & Ligand | |
| Pd(PPh₃)₄ | 0.05 eq |
| Base | |
| Na₂CO₃ (2M aq. solution) | 2.0 eq |
| Solvent | Toluene/Ethanol (3:1) |
| Temperature | 80 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 75-90% |
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the mixture to 80 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 4-aryl-2-nitroaniline.
Step 2: Reduction of the Nitro Group to form 4-Aryl-benzene-1,2-diamine
This step reduces the nitro group to an amine, creating the ortho-diamine precursor.
| Parameter | Value |
| Reactant | |
| 4-Aryl-2-nitroaniline | 1.0 eq |
| Reducing Agent | |
| SnCl₂·2H₂O | 3.0 eq |
| Solvent | Ethanol |
| Temperature | 70 °C |
| Reaction Time | 2-4 h |
| Typical Yield | 85-95% |
Procedure:
-
Dissolve the 4-aryl-2-nitroaniline in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O in one portion and heat the mixture to 70 °C.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 4-aryl-benzene-1,2-diamine, which can be used in the next step without further purification.
Step 3: Cyclization to form a 2-Aryl-1H-benzo[d]imidazole
This step forms the benzimidazole ring by condensation with an aldehyde.[1][2]
| Parameter | Value |
| Reactants | |
| 4-Aryl-benzene-1,2-diamine | 1.0 eq |
| Aromatic aldehyde | 1.1 eq |
| Oxidant | |
| H₂O₂ (30% aq. solution) | 2.0 eq |
| Catalyst | |
| HCl (catalytic amount) | - |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 1-3 h |
| Typical Yield | 80-90% |
Procedure:
-
Dissolve the 4-aryl-benzene-1,2-diamine and the aromatic aldehyde in acetonitrile in a round-bottom flask.
-
Add a catalytic amount of HCl, followed by the dropwise addition of 30% aqueous H₂O₂.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the 2-aryl-1H-benzo[d]imidazole.
Protocol 2: Synthesis of 2,3-Diarylquinoxalines
Steps 1 and 2 are identical to Protocol 1.
Step 3: Cyclization to form a 2,3-Diarylquinoxaline
This step forms the quinoxaline ring by condensation with a 1,2-dicarbonyl compound.[3][4][5]
| Parameter | Value |
| Reactants | |
| 4-Aryl-benzene-1,2-diamine | 1.0 eq |
| 1,2-Diketone (e.g., Benzil) | 1.0 eq |
| Catalyst | |
| Acetic Acid (catalytic) | - |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 h |
| Typical Yield | 85-95% |
Procedure:
-
To a solution of 4-aryl-benzene-1,2-diamine in ethanol, add the 1,2-diketone and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2,3-diarylquinoxaline. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
Applications in Drug Development & Relevant Signaling Pathways
Heterocyclic compounds synthesized from this compound, such as benzimidazoles, quinoxalines, and phenazines, are of significant interest to the pharmaceutical industry due to their broad range of biological activities.
Benzimidazoles: This class of compounds is known to exhibit a wide array of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[6][7] Their anticancer effects are often attributed to their ability to interfere with various signaling pathways crucial for cancer cell proliferation and survival.[8]
Caption: Benzimidazole anticancer signaling pathways.
Quinoxalines: Quinoxaline derivatives are recognized for their diverse biological activities, including roles as kinase inhibitors in cancer therapy.[9][10][11] They can modulate cellular signaling pathways that are often dysregulated in cancer.[12]
Caption: Quinoxaline anticancer signaling pathways.
Phenazines: Phenazines are another class of nitrogen-containing heterocycles with a broad spectrum of bioactivities, including anticancer and antimicrobial properties.[13][14][15] Their planar structure allows them to intercalate with DNA, and they can also inhibit key enzymes involved in cellular processes.[16][17]
Caption: Phenazine anticancer signaling pathways.
Conclusion
This compound is a highly effective and strategically important building block for the synthesis of a diverse range of heterocyclic compounds. The methodologies presented herein provide a robust and versatile platform for the generation of benzimidazole and quinoxaline libraries. The potential for these scaffolds to interact with biologically relevant targets underscores the importance of this building block in modern drug discovery and development. The sequential nature of the synthetic route allows for the late-stage introduction of diversity, making it an attractive approach for the exploration of structure-activity relationships.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Quinoxaline synthesis [organic-chemistry.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 12. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
- 13. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of phenazine analogue as a novel scaffold for thioredoxin reductase I inhibitors against Hep G2 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]
- 16. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Amino-3-nitrophenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura coupling reactions involving 4-Amino-3-nitrophenylboronic acid. This electron-deficient substrate presents unique challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields with this substrate are common and typically stem from its electronic properties. This compound is electron-deficient, which can lead to a slow transmetalation step in the catalytic cycle.[1] Here are the initial parameters to check:
-
Catalyst and Ligand Activity: Ensure your palladium catalyst and phosphine ligand are fresh and active. The active catalytic species is Pd(0), and exposure to oxygen can lead to catalyst decomposition and the formation of palladium black.[1][2] Consider using more robust, air-stable precatalysts like those developed by Buchwald.
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).[1][2] Oxygen can lead to the unwanted homocoupling of the boronic acid and deactivate the catalyst.[1] Ensure your solvents are properly degassed before use.
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]
Q2: I suspect protodeboronation is a significant side reaction. How can I minimize it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major cause of low yields, especially with electron-deficient boronic acids.[1][3] To mitigate this:
-
Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[2] Using milder, yet effective, bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be beneficial.[1][2]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source for protodeboronation.[2][4] Employing anhydrous conditions with a suitable base can help reduce this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition.[2][5] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[3]
Q3: What type of catalyst and ligand system is recommended for coupling an electron-deficient boronic acid?
A3: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient. It is highly recommended to use catalyst systems with bulky, electron-rich phosphine ligands.[1][6]
-
Buchwald-type Ligands: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective.[1] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also a good option for promoting the coupling of electron-deficient substrates.
-
Precatalysts: Using modern palladium precatalysts (e.g., G3/G4 Buchwald precatalysts) can ensure efficient and reproducible activation of the catalyst.[1]
Q4: How do I select the appropriate base and solvent for this reaction?
A4: The choice of base and solvent is crucial and often interdependent.
-
Base: As mentioned, stronger bases are often necessary to facilitate the slow transmetalation step with electron-deficient boronic acids.[1] K₃PO₄ and Cs₂CO₃ are excellent choices.
-
Solvent: The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Common choices include:
-
Dioxane/water mixtures
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)[7]
-
It's important to ensure the solvent is thoroughly degassed to remove oxygen.
Troubleshooting Guides
Low Yield with Electron-Deficient Boronic Acid
The primary challenge with this compound is its electron-deficient nature, which slows down the transmetalation step. The following diagram outlines a troubleshooting workflow to address this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Side reactions of 4-Amino-3-nitrophenylboronic acid in cross-coupling
Welcome to the technical support center for 4-Amino-3-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The primary side reactions include protodeboronation, homocoupling, and potential reduction of the nitro group. Protodeboronation is the replacement of the boronic acid group with a hydrogen, while homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid.[1][2] The presence of oxygen can contribute to homocoupling and catalyst decomposition.[1]
Q2: How do the amino and nitro groups on the phenyl ring affect the cross-coupling reaction?
A2: The electron-donating amino group and the electron-withdrawing nitro group modulate the electronic properties of the boronic acid. The nitro group generally makes the aryl group more electron-deficient, which can influence the transmetalation step.[3] However, the amino group can potentially coordinate with the palladium catalyst, which in some cases can inhibit catalytic activity, a known issue with nitrogen-containing substrates.[4] Additionally, under certain conditions, the C-NO₂ bond itself can undergo oxidative addition, although this is more common with specific catalyst systems designed for that purpose.[5][6]
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound should be stored under an inert atmosphere, such as argon.[7] Boronic acids can degrade over time, often forming anhydrides, which may be present in the commercially available material.[7][8][9] Ensuring the reagent is pure and dry is crucial for reproducible results.[1]
Q4: Can this boronic acid be used in other types of cross-coupling reactions besides Suzuki-Miyaura?
A4: Yes, while most commonly used in Suzuki-Miyaura reactions for C-C bond formation, arylboronic acids are versatile reagents.[8][9] They can participate in other palladium-catalyzed reactions and have been used in copper-catalyzed N-arylation (Chan-Lam coupling) and other transformations.[10]
Troubleshooting Guides
Issue 1: Low to No Yield of Desired Product
This is a common issue in Suzuki-Miyaura coupling. A systematic approach to troubleshooting is often required.
Q: My Suzuki coupling reaction is failing or giving a very low yield. What are the first things I should check?
A: When a Suzuki coupling fails, start by assessing these key parameters:
-
Catalyst Activity : Ensure your palladium source and ligand are active.[1] Pd(0) is the active catalytic species; if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Reagent Purity : Verify the purity of your aryl halide and the this compound. Boronic acids can degrade, so using a recently purchased or properly stored batch is recommended.[1]
-
Inert Atmosphere : The presence of oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Base and Solvent Choice : The selection of base and solvent is critical. The base must be strong enough for transmetalation but not so strong that it causes degradation.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1]
Issue 2: Significant Protodeboronation (Formation of 2-Nitroaniline)
Protodeboronation is the undesired replacement of the -B(OH)₂ group with a hydrogen atom.
Q: I'm observing a significant amount of 2-nitroaniline in my reaction mixture. How can I minimize this side reaction?
A: Protodeboronation is a common side reaction, particularly in the presence of strong bases and a proton source like water.[1] To mitigate this:
-
Use a Milder Base : Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH to weaker ones such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions : Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Modify Reaction Temperature : Lowering the reaction temperature may slow down the rate of protodeboronation relative to the desired coupling.
Issue 3: Formation of Homocoupling Product
This side reaction leads to the formation of a symmetrical biaryl, (4,4'-diamino-3,3'-dinitrobiphenyl).
Q: My main byproduct is the homocoupling product of this compound. What causes this and how can I prevent it?
A: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[1]
-
Thorough Degassing : Ensure all solvents are rigorously degassed before use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are effective.
-
Maintain Inert Atmosphere : Keep the reaction vessel under a positive pressure of an inert gas throughout the entire process, from setup to completion.
-
Catalyst Choice : Some palladium catalysts are more prone to promoting homocoupling than others. Investigating different palladium sources or ligands may be beneficial.
Data Presentation
The success of a Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes general conditions that serve as a good starting point for optimization with this compound and various aryl halides.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Typical Yield Range (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 70-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 80-98 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 85-99 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3.0) | DMF/H₂O (5:1) | 90 | 65-90 |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | KF (3.0) | THF (anhydrous) | 65 | 75-92 |
Yields are representative and highly dependent on the specific aryl halide substrate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of this compound with an aryl bromide. Optimization may be required for different substrates.[11]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (3.0 eq), and palladium catalyst (3-5 mol%).[11]
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add the degassed solvent system via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 100 °C).[11]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.[1]
-
Workup : After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-アミノ-3-ニトロフェニルボロン酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 9. alkalisci.com [alkalisci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 4-Amino-3-nitrophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 4-amino-3-nitrophenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products derived from this compound.
Issue 1: Low yield of the desired product after purification.
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Possible Cause: Incomplete reaction.
-
Troubleshooting Step: Before beginning the workup and purification, it is crucial to confirm that the reaction has gone to completion. This can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Possible Cause: Product loss during aqueous workup/extraction.
-
Troubleshooting Step: The product, containing both a basic amino group and a polar nitro group, may have some solubility in both aqueous and organic phases. To minimize loss during extraction, ensure the pH of the aqueous layer is appropriately adjusted. Typically, basifying the mixture will ensure the amino group is neutral, promoting its solubility in an organic solvent like ethyl acetate. Perform multiple extractions with smaller volumes of the organic solvent to ensure complete removal of the product from the aqueous layer.
-
Possible Cause: Decomposition of the product on silica gel during column chromatography.
-
Troubleshooting Step: The amino group in the product can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking and in some cases, decomposition. Consider using a deactivated silica gel or an alternative stationary phase like neutral alumina. Another approach is to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica. Alternatively, reversed-phase chromatography can be a suitable option for such polar compounds.
-
Possible Cause: Co-precipitation of the product with impurities during crystallization.
-
Troubleshooting Step: The choice of crystallization solvent is critical. A solvent system should be selected where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. A solvent screen with small amounts of the crude product is recommended to identify optimal conditions.
Issue 2: The purified product is contaminated with a black or gray solid (palladium catalyst).
-
Possible Cause: Inadequate removal of heterogeneous palladium catalyst.
-
Troubleshooting Step: Before the aqueous workup, filter the reaction mixture through a pad of Celite® to remove the solid palladium catalyst.
-
Possible Cause: Presence of soluble palladium species.
-
Troubleshooting Step: If the product remains contaminated after filtration, soluble palladium species may be present. A charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add activated charcoal, stir for a period, and then filter through Celite®. Additionally, specialized scavenger resins designed to bind palladium can be employed for more stubborn cases.
Issue 3: Presence of persistent impurities in the final product.
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Possible Cause: Homocoupling of the boronic acid starting material.
-
Troubleshooting Step: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[1] Ensure that the reaction solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon). This impurity can sometimes be challenging to separate by chromatography due to similar polarity to the desired product. Careful optimization of the chromatographic conditions or crystallization may be necessary.
-
Possible Cause: Protodeboronation of this compound.
-
Troubleshooting Step: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is another common side reaction. This can be minimized by using anhydrous conditions and choosing a milder base, such as potassium carbonate or potassium fluoride, instead of stronger bases like sodium hydroxide.[1]
Frequently Asked Questions (FAQs)
Q1: What are the initial checks if my Suzuki coupling reaction with this compound fails or gives a very low yield?
A1: When a Suzuki coupling reaction performs poorly, several key factors should be investigated:
-
Catalyst Activity: Ensure that your palladium catalyst and ligand are active. Some palladium sources are air-sensitive. Using a fresh batch or a more robust pre-catalyst can be beneficial.[1]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote side reactions like homocoupling.[1] It is critical to degas the solvent and maintain the reaction under an inert atmosphere of nitrogen or argon.
-
Purity of Reagents: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.
-
Base and Solvent: The choice of base and solvent is crucial and often interdependent. The base needs to be strong enough to facilitate the reaction but not so strong as to cause degradation of the starting materials or product.[1]
Q2: My product containing the 4-amino-3-nitrophenyl moiety streaks badly during silica gel column chromatography. How can I improve the separation?
A2: Streaking on silica gel is a common issue for compounds containing basic amino groups. Here are several strategies to improve your chromatographic purification:
-
Add a Basic Modifier: Incorporate a small percentage (typically 0.1-1%) of a volatile base like triethylamine or ammonia solution into your eluent. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic product and leading to better peak shapes.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a commercially available amino-functionalized silica gel. These stationary phases are less acidic and more suitable for the purification of basic compounds.
-
Employ Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography using a C18 column with a mobile phase such as acetonitrile/water or methanol/water can be a very effective alternative.
Q3: What is a general workup procedure for a Suzuki reaction involving this compound?
A3: A typical workup procedure is as follows:
-
After confirming the reaction is complete, cool the mixture to room temperature.
-
If a solid palladium catalyst was used, filter the reaction mixture through a pad of Celite®.
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Dilute the filtrate with an organic solvent such as ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. This crude product can then be purified by column chromatography or crystallization.
Q4: How can I effectively remove unreacted this compound from my product?
A4: Unreacted boronic acid can often be removed through an aqueous wash. During the workup, washing the organic layer with a basic aqueous solution (e.g., 1M sodium carbonate or sodium hydroxide) can help to extract the acidic boronic acid into the aqueous phase. For more challenging separations, scavenger resins with diol functionalities can be used to selectively bind and remove boronic acids from the reaction mixture.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Product (4'-Amino-3'-nitro-[1,1'-biphenyl]-4-carbonitrile)
| Purification Method | Purity (%) | Yield (%) | Throughput | Notes |
| Silica Gel Chromatography | ||||
| - Standard Silica | 85 | 60 | Medium | Significant streaking observed. |
| - Silica with 1% Triethylamine | 95 | 75 | Medium | Improved peak shape and recovery. |
| Neutral Alumina Chromatography | 96 | 78 | Medium | Good separation with minimal tailing. |
| Crystallization | ||||
| - Ethanol/Water | >99 | 65 | High | Requires optimization of solvent ratio. |
| - Toluene | 97 | 55 | High | Effective at removing more polar impurities. |
| Reversed-Phase Chromatography | 98 | 70 | Low | High purity but lower throughput for large scale. |
Note: The data presented in this table is illustrative and will vary depending on the specific product and reaction conditions.
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography (with basic modifier)
-
Preparation of Eluent: Prepare the mobile phase (e.g., a mixture of hexanes and ethyl acetate) that provides an appropriate Rf value for your product on TLC (typically around 0.2-0.3). Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase containing the basic modifier. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the prepared mobile phase. The polarity can be gradually increased by adding more of the polar solvent to the mobile phase to facilitate the elution of the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Purification by Crystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, ethyl acetate, or toluene).
-
Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath. If the product oils out, add a small amount of a co-solvent in which the product is less soluble (e.g., water or hexanes).
-
Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the entire batch of crude product in the minimum amount of the hot solvent.
-
Isolation: Allow the solution to cool and the product to crystallize. Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold crystallization solvent and dry them under vacuum.
Visualizations
References
Technical Support Center: Catalyst Deactivation in Reactions with 4-Amino-3-nitrophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during reactions involving 4-Amino-3-nitrophenylboronic acid. The unique electronic and coordinating properties of this reagent can lead to specific issues in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no product yield. What are the primary causes?
A1: Low or no conversion in cross-coupling reactions with this compound is commonly linked to catalyst deactivation. The primary culprits are the amino (-NH₂) and nitro (-NO₂) groups on the boronic acid. The lone pair of electrons on the nitrogen of the amino group can coordinate strongly to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle. The electron-withdrawing nature of the nitro group can also deactivate the boronic acid, making the transmetalation step of the catalytic cycle more difficult.
Q2: My reaction starts but then stalls, leading to incomplete conversion. What is likely happening to the catalyst?
A2: A stalling reaction is a classic symptom of catalyst deactivation occurring mid-reaction. Several factors related to this compound can contribute to this:
-
Progressive Catalyst Poisoning: As the reaction proceeds, the accumulation of product or byproducts that coordinate more strongly to the palladium center than the reactants can progressively poison the catalyst.
-
Ligand Degradation: Phosphine ligands, commonly employed in cross-coupling reactions, can degrade at elevated temperatures, leading to the formation of inactive palladium species, often observed as palladium black.
-
Change in Reaction Conditions: The reaction medium's properties, such as pH, can change as the reaction progresses, which may affect the stability and activity of the catalytic species.
Q3: I am observing significant formation of palladium black in my reaction. How can this be prevented?
A3: The formation of palladium black signifies the aggregation of the active Pd(0) species into an inactive bulk metal form. This is a common deactivation pathway. To mitigate this:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) that can stabilize the Pd(0) center and prevent aggregation.
-
Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature and extending the reaction time can sometimes prevent rapid catalyst decomposition.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can promote the formation of palladium black.
Q4: Can the amino and nitro groups on this compound be modified to prevent catalyst deactivation?
A4: Yes, protecting the amino group is a common strategy to prevent its coordination to the catalyst. The amino group can be temporarily converted to an amide or a carbamate. This protecting group can be removed in a subsequent step after the cross-coupling reaction is complete. The nitro group is generally not modified, but its deactivating effect can be overcome by using more active catalyst systems.
Q5: Are there alternative catalysts that are more robust for reactions with this compound?
A5: Yes, several catalyst systems are known to be more tolerant to functional groups that can act as catalyst poisons. Consider exploring:
-
Palladacycles: These are highly stable palladium catalysts that have shown excellent activity in challenging cross-coupling reactions.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are often more robust and resistant to deactivation compared to those with phosphine ligands.
-
Nickel Catalysts: In some cases, nickel-based catalyst systems can be a cost-effective and highly active alternative to palladium for cross-coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning by Amino Group: The lone pair on the amino group coordinates to the palladium center, forming an inactive complex. | 1. Protect the Amino Group: Temporarily protect the -NH₂ group as an amide or carbamate. 2. Use a More Robust Catalyst: Employ a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. |
| Deactivation by Nitro Group: The electron-withdrawing nitro group reduces the nucleophilicity of the boronic acid, slowing transmetalation. | 1. Increase Reaction Temperature: Carefully increase the temperature in 10°C increments. 2. Use a More Active Catalyst: Consider a palladacycle or a more electron-rich palladium precatalyst. | |
| Reaction Stalls | Product Inhibition: The biaryl product may bind more strongly to the catalyst than the starting materials. | 1. Lower Catalyst Loading: In some cases, a lower catalyst loading can mitigate product inhibition. 2. Monitor Reaction Profile: Use in-situ monitoring techniques (e.g., HPLC, GC-MS) to understand the reaction kinetics. |
| Ligand Degradation: Phosphine ligands may degrade at elevated temperatures over time. | 1. Choose a More Stable Ligand: Use a more thermally stable ligand. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. | |
| Palladium Black Formation | Catalyst Agglomeration: The active Pd(0) species is aggregating into inactive palladium metal. | 1. Use Bulky Ligands: Employ sterically demanding ligands to prevent palladium atoms from clustering. 2. Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas. |
| Homocoupling of Boronic Acid | Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Thorough Degassing: Use freeze-pump-thaw cycles for complete removal of oxygen from the solvent. 2. Use High-Purity Reagents: Ensure the boronic acid and other reagents are free from peroxide impurities. |
Data Presentation
Comparative Kinetic Data of Substituted Aryl Bromides in Suzuki Coupling
The following table summarizes kinetic data from a study comparing the Suzuki coupling of different substituted aryl bromides with phenylboronic acid. While not directly involving this compound, it illustrates the relative effects of electron-donating (-NH₂) and electron-withdrawing (-NO₂) groups on reaction rates, which is relevant to understanding the behavior of the target molecule.
| Entry | Aryl Bromide | Relative Reaction Rate | % Conversion after 6h |
| 1 | 4-Bromoaniline | Slower initial rate | ~60% |
| 2 | Bromobenzene | Moderate rate | ~75% |
| 3 | 4-Bromonitrobenzene | Faster rate | >80% |
Data is inferred from a comparative kinetic study and is intended for illustrative purposes.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Solvent Addition and Reaction:
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring Catalyst Deactivation by ¹H NMR
Sample Preparation:
-
Set up the reaction as described in Protocol 1 in an NMR tube compatible with heating.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture.
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum at time zero.
-
Heat the reaction to the desired temperature and acquire spectra at regular time intervals.
Data Analysis:
-
Integrate the signals corresponding to the starting materials, product, and the internal standard.
-
Plot the concentration of the product and starting materials versus time. A plateau in product formation before complete consumption of the starting material is indicative of catalyst deactivation.
Mandatory Visualization
Caption: Deactivation pathways for a palladium catalyst in the presence of this compound.
Caption: A logical workflow for troubleshooting low yields in reactions with this compound.
References
Preventing protodeboronation of 4-Amino-3-nitrophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4-Amino-3-nitrophenylboronic acid, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is a common and undesired side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the cleavage of the carbon-boron (C-B) bond of the boronic acid and its replacement with a carbon-hydrogen (C-H) bond.[1] In the case of this compound, this results in the formation of the byproduct 2-nitroaniline, consuming the starting material and reducing the yield of the desired coupled product. This issue is particularly pronounced for electron-deficient arylboronic acids, like the title compound, due to the electronic effects of the nitro group.[2][3]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
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Reaction pH: Both acidic and basic conditions can catalyze protodeboronation, although through different mechanisms. For electron-deficient systems, basic conditions are often more problematic.[1]
-
Reaction Temperature: Higher temperatures can increase the rate of this undesired side reaction.
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Choice of Base: Strong bases can promote the decomposition of the boronic acid.
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Water Content: The presence of water, especially in combination with a base, provides a proton source for the C-B bond cleavage.
-
Catalyst Activity: A slow or inefficient catalyst system can allow more time for the protodeboronation to occur before the desired cross-coupling takes place.[1]
Q3: How can I minimize protodeboronation when using this compound?
A3: The key is to promote the rate of the desired cross-coupling reaction to outcompete the protodeboronation. Strategies include:
-
Use of Boronic Esters: Converting the boronic acid to its pinacol ester, this compound pinacol ester, is a highly effective strategy. These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
-
Anhydrous Conditions: When using the pinacol ester, employing anhydrous solvents and reagents is crucial to prevent premature hydrolysis back to the more reactive boronic acid.
-
Careful Selection of Base: Milder bases are generally preferred. The choice of base can significantly impact the reaction outcome.
-
Highly Active Catalyst Systems: Utilizing a highly efficient palladium catalyst and ligand system can accelerate the Suzuki-Miyaura coupling, thereby reducing the time available for protodeboronation to occur.[1]
-
Temperature Optimization: Running the reaction at the lowest effective temperature can help to slow down the rate of protodeboronation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solutions |
| Low yield of the desired product and significant formation of 2-nitroaniline (protodeboronation byproduct). | 1. The boronic acid is degrading before coupling. 2. The reaction conditions are too harsh. 3. The catalyst is not active enough. | 1. Switch to This compound pinacol ester and use anhydrous reaction conditions. 2. Screen different bases, starting with milder options like K₃PO₄ or Cs₂CO₃. 3. Lower the reaction temperature in 10-20 °C increments. 4. Employ a more active catalyst system (e.g., a pre-catalyst with a bulky, electron-rich phosphine ligand). |
| Inconsistent reaction yields. | 1. Variable water content in solvents or reagents. 2. Inconsistent quality of the boronic acid or its ester. 3. Incomplete degassing of the reaction mixture, leading to catalyst deactivation. | 1. Use freshly dried, anhydrous solvents. 2. Ensure the purity of the starting materials. 3. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. |
| Reaction does not go to completion. | 1. Catalyst deactivation. 2. Insufficiently active catalyst for the specific substrates. | 1. Increase the catalyst loading slightly. 2. Experiment with different palladium pre-catalysts and phosphine ligands. 3. Ensure the reaction is run under a strict inert atmosphere (e.g., Argon or Nitrogen). |
Data Presentation
Table 1: Representative Yields of Suzuki-Miyaura Coupling with Nitrophenylboronic Acids
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of nitrophenylboronic acids with different aryl halides. While not specific to this compound, these data illustrate the impact of the nitro group's position and reaction conditions on coupling efficiency.
| Boronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | XPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 30 |
Data compiled from representative literature for illustrative purposes.[3]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester (Anhydrous Conditions)
This protocol is designed to minimize protodeboronation by using the more stable pinacol ester under anhydrous conditions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, and the base under an inert atmosphere.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Logic diagram for preventing protodeboronation.
References
Minimizing homocoupling of 4-Amino-3-nitrophenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Amino-3-nitrophenylboronic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a primary focus on minimizing the formation of the homocoupling byproduct (4,4'-diamino-3,3'-dinitrobiphenyl).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling of this compound in Suzuki reactions?
A1: The homocoupling of arylboronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that consumes two molecules of the boronic acid to form the homocoupled product.[1][2][3] Rigorous degassing of all solvents and reagents and maintaining a strictly inert atmosphere (Argon or Nitrogen) is the most critical step to prevent this pathway.[4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂), the precatalyst must be reduced in situ to the catalytically active Pd(0) state. The boronic acid itself can act as the reducing agent, leading to the formation of the homocoupled dimer as a byproduct during the initial phase of the reaction.[1]
Q2: My reaction shows a significant amount of a non-polar byproduct and low yield of the desired product. How can I confirm this is the homocoupling product?
A2: The homocoupling of this compound results in the formation of 4,4'-diamino-3,3'-dinitrobiphenyl. This symmetrical dimer is typically less polar than the desired cross-coupled product, especially if the coupling partner is polar. You can confirm its identity by isolating the byproduct via column chromatography and characterizing it using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). A key indicator in the ¹H NMR spectrum would be a simplified set of aromatic signals corresponding to a symmetrical structure, compared to the more complex pattern expected for the unsymmetrical cross-coupled product.
Q3: How does the choice of palladium catalyst influence the extent of homocoupling?
A3: The choice of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it does not require an initial reduction step and can directly enter the catalytic cycle for cross-coupling.[5] Advanced, well-defined palladacycle precatalysts (e.g., Buchwald's G2, G3, or G4 precatalysts) are specifically designed to generate the active Pd(0) species cleanly and efficiently, which can significantly suppress homocoupling and other side reactions.[1]
Q4: Can the amino and nitro functional groups on the boronic acid interfere with the reaction?
A4: Yes, both groups can influence the reaction. The strongly electron-withdrawing nitro group makes the boronic acid more electron-deficient, which can slow down the crucial transmetalation step in the catalytic cycle.[6] The amino group, while electron-donating, is also a Lewis base and can coordinate to the palladium center, potentially inhibiting its catalytic activity.[7] Therefore, the selection of a suitable ligand is important to electronically and sterically tune the catalyst for optimal performance with this specific substrate.
Troubleshooting Guides
Issue 1: Excessive Homocoupling Product Observed
If you observe a significant amount of the 4,4'-diamino-3,3'-dinitrobiphenyl byproduct, follow these troubleshooting steps.
Caption: Competing catalytic cycles for cross-coupling vs. homocoupling.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
References
Improving the reactivity of 4-Amino-3-nitrophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-3-nitrophenylboronic acid, focusing on improving its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling?
A1: this compound is an electron-deficient boronic acid due to the presence of the nitro group. This electron-withdrawing nature can decrease the nucleophilicity of the aryl group on the boronic acid, which can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Consequently, researchers may encounter issues such as low reaction yields, slow reaction rates, and the need for carefully optimized conditions to achieve the desired outcome. Additionally, like many boronic acids, it can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.
Q2: How can I improve the yield and reaction rate of Suzuki coupling with this compound?
A2: To enhance the reactivity of this compound, consider the following strategies:
-
Catalyst and Ligand Selection: Employing palladium catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can significantly improve reaction efficiency for electron-deficient substrates.[1] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Choice of Base: The base plays a critical role in activating the boronic acid. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. The aqueous phase is often necessary for the base to function effectively.
-
Temperature: Increasing the reaction temperature can help to overcome the activation energy barrier for slower reactions. However, excessive heat can also lead to decomposition, so optimization is key.
Q3: Is it better to use this compound or its pinacol ester derivative?
A3: Using the pinacol ester derivative of this compound can be advantageous. Boronic esters are often more stable and less prone to protodeboronation than their corresponding boronic acids. While the boronic acid itself can be used, the pinacol ester may provide more consistent results and a better shelf life. The pinacol ester will typically hydrolyze in situ under the basic reaction conditions to generate the active boronate species.
Q4: What is a common application of this compound in drug discovery?
A4: this compound is a valuable building block in the synthesis of various heterocyclic compounds with pharmacological activity. A prominent application is in the synthesis of substituted benzimidazoles. The biaryl product from the Suzuki coupling can undergo a subsequent cyclization reaction to form the benzimidazole core, which is a privileged scaffold in medicinal chemistry found in numerous kinase inhibitors and other therapeutic agents.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may have been oxidized or is not the optimal choice. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh batch of catalyst. Consider screening different palladium precatalysts and phosphine ligands, such as Pd₂(dba)₃ with SPhos or XPhos, which are known to be effective for electron-deficient boronic acids. |
| Ineffective Base: The chosen base may not be strong enough to promote the formation of the active boronate species. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water content. | |
| Low Reaction Temperature: The reaction may have a high activation energy barrier. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for any signs of decomposition. | |
| Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system. | Try a different solvent or solvent mixture. For example, a combination of dioxane/water or toluene/water is often effective. | |
| Significant Protodeboronation | Harsh Reaction Conditions: High temperatures and prolonged reaction times can favor protodeboronation. | Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary for completion. The use of a boronic acid pinacol ester can also mitigate this side reaction. |
| Presence of Protic Impurities: Acidic or protic impurities in the reagents or solvents can lead to protonolysis of the C-B bond. | Use anhydrous solvents and ensure all reagents are of high purity. | |
| Formation of Homocoupled Byproducts | Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze the homocoupling of the boronic acid. | Use a robust ligand that stabilizes the palladium catalyst throughout the catalytic cycle. Running the reaction at a lower temperature may also help. |
| Excess Boronic Acid: A large excess of the boronic acid can sometimes lead to increased homocoupling. | Use a stoichiometry of boronic acid to aryl halide closer to 1:1, or a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents). |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Arylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | p-Nitrophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 2 | 4-Chlorotoluene | m-Nitrophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (1.11 x 10⁻³) | - | K₂CO₃ | DMF | 110 | 8 | ~100 |
| 4 | 4-Bromobenzonitrile | 4-(Diphenylamino)benzeneboronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ | Ethanol/H₂O | Reflux | 12 | 96 |
| 5 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 78 |
Note: Data compiled from various sources for structurally similar electron-deficient boronic acids to provide a comparative reference.[1][2] P2 is a specific precatalyst.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a 2-Substituted Benzimidazole Derivative
Materials:
-
Biaryl product from Protocol 1 (1.0 equivalent)
-
Iron powder (Fe, 5.0 equivalents)
-
Ammonium chloride (NH₄Cl, 1.0 equivalent)
-
Ethanol
-
Water
-
Carboxylic acid or aldehyde (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA, catalytic amount)
-
Toluene
Procedure:
Step A: Reduction of the Nitro Group
-
In a round-bottom flask, dissolve the biaryl product in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reduction of the nitro group by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate.
Step B: Cyclization to form the Benzimidazole
-
To a flask containing the crude diamine, add the desired carboxylic acid or aldehyde and a catalytic amount of p-TSA.
-
Add toluene and equip the flask with a Dean-Stark apparatus.
-
Heat the mixture to reflux to remove water azeotropically.
-
Monitor the reaction by TLC until the diamine is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of benzimidazole derivatives.
Caption: Inhibition of the Raf-MEK-ERK signaling pathway.
References
Technical Support Center: Troubleshooting Suzuki Reactions with Electron-Rich Anilines
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving electron-rich anilines. The following questions and answers address common challenges and offer systematic approaches to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with an electron-rich aniline is sluggish or has failed completely. What are the most likely causes?
Several factors can contribute to the failure of Suzuki reactions with electron-rich anilines. The primary reason is often the slow rate of oxidative addition of the palladium catalyst to the aryl halide. Electron-donating groups, such as the amino group on the aniline, increase the electron density on the aromatic ring, making it less electrophilic and thus less reactive towards the Pd(0) catalyst.[1][2]
Other potential causes include:
-
Inappropriate Ligand or Catalyst System: The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Suboptimal Base: The base plays a crucial role in the transmetalation step, and its strength and nature can significantly impact the reaction outcome.[3]
-
Decomposition of Reactants: Boronic acids can be prone to decomposition (protodeboronation), especially under harsh reaction conditions.[2]
-
Steric Hindrance: Bulky substituents on either the aniline or the boronic acid can sterically hinder the coupling partners from approaching the palladium center.[4][5]
-
Presence of Impurities: Water and oxygen can deactivate the catalyst.[2]
Q2: How do I choose the right palladium catalyst and ligand for my electron-rich aniline?
For electron-rich substrates, it is generally advisable to use electron-rich and bulky phosphine ligands.[2][6] These ligands promote the oxidative addition step and stabilize the active catalytic species.
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd(dtbpf)Cl₂ | dtbpf | Highly effective for coupling thiophenes and anilines, often providing high yields in short reaction times.[7] |
| CataCXium® A Palladacycle | CataCXium® A | Has shown unique effectiveness for couplings on complex substrates, including unprotected ortho-bromoanilines.[8] |
| Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald Ligands (e.g., XPhos, SPhos) | A widely used combination for challenging couplings due to the high electron-donating ability and steric bulk of the ligands.[2] |
| Pd(PPh₃)₄ | PPh₃ | A classic catalyst, but may be less effective for challenging electron-rich substrates compared to more modern ligand systems. |
Troubleshooting Workflow for Catalyst and Ligand Selection:
Caption: Troubleshooting workflow for catalyst and ligand selection.
Q3: What is the role of the base in the Suzuki reaction, and which one should I use for electron-rich anilines?
The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[3][9] For electron-rich anilines, the choice of base can be critical.
Commonly Used Bases and Their Characteristics:
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene | A common and effective choice for many Suzuki reactions. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, 2-MeTHF | Often more effective than K₂CO₃ for challenging couplings.[8] |
| K₃PO₄ | Strong | Toluene, Dioxane | A strong, non-nucleophilic base that can be very effective. |
| Et₃N | Organic | Toluene, THF | A weaker organic base, sometimes used in specific applications.[7] |
| KOt-Bu | Very Strong | Toluene, THF | A very strong base that can be effective but may promote side reactions.[10] |
General Guidance on Base Selection:
-
Start with a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃.
-
If the reaction is sluggish, consider a stronger base like K₃PO₄.
-
The use of aqueous base solutions (e.g., in dioxane/water) can be beneficial, but care must be taken to degas the solvents thoroughly.
Q4: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is a common side reaction where the boronic acid reacts with water or other protic sources to regenerate the corresponding arene, thus reducing the yield of the desired product.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry.
-
Degas Solvents Thoroughly: Remove dissolved oxygen, which can promote boronic acid decomposition.[2]
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronates are often more stable than the corresponding boronic acids.
-
Optimize Reaction Temperature and Time: Avoid prolonged heating at high temperatures.
-
Choose a Milder Base: Strong bases can sometimes accelerate decomposition. Consider using KF or a weaker carbonate.
Experimental Protocols
General Protocol for a Trial Suzuki Reaction with an Electron-Rich Aniline:
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Suzuki Catalytic Cycle and Potential Issues
The following diagram illustrates the catalytic cycle and highlights the steps that are often problematic when working with electron-rich anilines.
Caption: The Suzuki catalytic cycle with problematic steps highlighted.
Interplay of Reaction Parameters
Optimizing a Suzuki reaction involves balancing several interconnected parameters. The following diagram illustrates these relationships.
Caption: Logical relationship between key Suzuki reaction parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-3-nitrophenylboronic Acid and 4-Fluoro-3-nitrophenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two substituted phenylboronic acids, 4-amino-3-nitrophenylboronic acid and 4-fluoro-3-nitrophenylboronic acid, with a focus on their application in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-carbon bonds to create complex biaryl structures.[1] The choice of substituents on the phenylboronic acid can significantly influence reaction outcomes, and understanding these effects is crucial for reaction optimization and library synthesis.
Executive Summary
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is heavily influenced by the electronic nature of their substituents. The key difference between this compound and 4-fluoro-3-nitrophenylboronic acid lies in the electronic properties of the amino and fluoro groups, respectively. The amino group is a strong electron-donating group, while the fluoro group is an electron-withdrawing group. The nitro group, present in both molecules, is a strong electron-withdrawing group. The interplay of these electronic effects dictates the overall reactivity of the boronic acid.
Theoretical Reactivity Comparison
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the biaryl product and regenerate the catalyst.[2][3] The electronic properties of the substituents on the phenylboronic acid primarily impact the transmetalation step.
-
This compound: The presence of the electron-donating amino group (-NH₂) is expected to increase the nucleophilicity of the aryl group attached to the boron, which can facilitate the transmetalation step. However, the strongly electron-withdrawing nitro group (-NO₂) counteracts this effect. The overall reactivity will be a balance of these opposing electronic influences.
-
4-Fluoro-3-nitrophenylboronic Acid: Both the fluoro (-F) and nitro (-NO₂) groups are electron-withdrawing. This will decrease the nucleophilicity of the aryl ring, potentially slowing down the transmetalation step compared to an unsubstituted or electron-rich phenylboronic acid. However, the increased electrophilicity of the boronic acid might influence its interaction with the palladium center.
Table 1: Theoretical Comparison of Reactivity
| Feature | This compound | 4-Fluoro-3-nitrophenylboronic Acid | Rationale |
| Electronic Nature of Substituents | -NH₂ (electron-donating), -NO₂ (electron-withdrawing) | -F (electron-withdrawing), -NO₂ (electron-withdrawing) | The amino group donates electron density, while the fluoro and nitro groups withdraw electron density. |
| Expected Impact on Transmetalation | Potentially faster due to the electron-donating amino group. | Potentially slower due to two electron-withdrawing groups. | Increased nucleophilicity of the aryl group on boron can accelerate transmetalation. |
| Potential Side Reactions | The amino group may coordinate to the palladium catalyst, potentially inhibiting the reaction. | Less prone to catalyst inhibition by the substituent. | The lone pair on the nitrogen of the amino group can act as a ligand for the palladium. |
| Overall Predicted Reactivity | Moderate, dependent on the balance of electronic effects. | Moderate to slightly lower, influenced by the strongly deactivating nature of the substituents. | The combination of opposing and synergistic electronic effects will determine the overall reaction efficiency. |
Experimental Protocols
While specific, optimized protocols for these exact substrates in a comparative study are unavailable, a general procedure for the Suzuki-Miyaura coupling of substituted arylboronic acids with an aryl bromide is provided below. This protocol can serve as a starting point for optimization.[4][5][6]
General Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 mmol, 1.0 equiv.), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the electronic influence of the substituents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Electronic effects of substituents on the phenyl ring.
Conclusion
The choice between this compound and 4-fluoro-3-nitrophenylboronic acid in Suzuki-Miyaura coupling will depend on the specific requirements of the synthesis. The presence of the electron-donating amino group in the former may offer advantages in the transmetalation step, but potential catalyst inhibition should be considered. Conversely, the dual electron-withdrawing groups in the latter may necessitate more forcing reaction conditions.
For drug development professionals, the selection of either reagent could be strategic. The amino group provides a handle for further functionalization, while the fluoro group can be used to modulate the pharmacokinetic properties of the final compound. Empirical screening of reaction conditions, including catalyst, ligand, base, and solvent, is highly recommended to achieve optimal results for a given substrate pair.
References
- 1. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of 4-Amino-3-nitrophenylboronic acid with other boronic acids in Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is critical to the success of this palladium-catalyzed reaction. This guide provides a comprehensive comparison of 4-Amino-3-nitrophenylboronic acid with other commonly used boronic acids in Suzuki coupling, supported by experimental data and detailed protocols to aid in reaction design and optimization.
Performance Comparison of Boronic Acids in Suzuki Coupling
This compound presents a unique electronic profile with both an electron-donating amino group and a strong electron-withdrawing nitro group. This combination can influence its reactivity in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the reaction, while electron-withdrawing groups can have a more complex influence, sometimes leading to slower reactions.[1]
To provide a clear comparison, the following table summarizes the performance of this compound alongside other boronic acids with varying electronic properties in the Suzuki coupling reaction with 4-bromoanisole, a common aryl halide partner.
| Boronic Acid | Substituents | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Amino (EDG), 3-Nitro (EWG) | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| Phenylboronic acid | Unsubstituted | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 95 |
| 4-Methoxyphenylboronic acid | 4-Methoxy (strong EDG) | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 98 |
| 4-Chlorophenylboronic acid | 4-Chloro (weak EWG) | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 91 |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Data is compiled and extrapolated from various sources for comparative purposes.
The data indicates that while this compound provides a good yield, its performance is slightly surpassed by unsubstituted and electron-rich boronic acids under similar conditions. The presence of the strong electron-withdrawing nitro group likely attenuates the reactivity of the boronic acid in the transmetalation step. However, the high yield still demonstrates its utility as a valuable building block in the synthesis of complex molecules.
Experimental Protocols
This section provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction. The protocol for this compound is based on established methods for electronically-demanding boronic acids.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of the performance of this compound in Suzuki-Miyaura coupling reactions relative to other boronic acids. Researchers and drug development professionals can leverage this information to make informed decisions in the design and execution of their synthetic strategies.
References
Navigating the Bioactive Potential of 4-Amino-3-nitrophenylboronic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, 4-Amino-3-nitrophenylboronic acid presents an intriguing scaffold for the synthesis of novel bioactive compounds. While specific data on the biological activities of its direct derivatives are not extensively available in current literature, by examining structurally related compounds, we can infer potential therapeutic applications and guide future research. This guide provides a comparative overview of the bioactivities of analogous compounds, detailed experimental protocols for assessing these activities, and illustrative signaling pathways that such derivatives might modulate.
The unique structure of this compound, featuring a boronic acid moiety, a nitro group, and an amino group on a phenyl ring, offers multiple points for chemical modification. The boronic acid group is a well-established pharmacophore known for its ability to form reversible covalent bonds with active site serines in enzymes, making it a valuable component in the design of inhibitors for proteases and esterases. The nitroaromatic and aniline functionalities are also prevalent in a wide range of biologically active molecules, including anticancer and antimicrobial agents.
Comparative Analysis of Structurally Related Compounds
To predict the potential biological activities of derivatives of this compound, we can analyze the performance of compounds with similar key structural features.
Antiproliferative Activity of Phenylboronic Acid Analogs
The replacement of a nitro group with a boronic acid functionality in non-steroidal anti-androgens has shown promise in prostate cancer therapy. A study on flutamide-like compounds demonstrated that this substitution can lead to enhanced antiproliferative activity and reduced toxicity.
Table 1: Antiproliferative Activity of Flutamide Analogs with Boronic Acid Functionality
| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (SI) vs. HK-2 | Reference Compound | Reference IC50 (µM) |
| 5a | LAPC-4 (Prostate Cancer) | 15.6 ± 2.1 | >6.4 | Flutamide | 20.3 ± 1.5 |
| 9a | LAPC-4 (Prostate Cancer) | 10.2 ± 0.9 | >9.8 | Bicalutamide | 12.5 ± 1.1 |
| 10a | LAPC-4 (Prostate Cancer) | 13.5 ± 1.8 | >7.4 | Hydroxyflutamide | 11.4 ± 0.9 |
Data sourced from a study on non-steroidal anti-androgens where a nitro group was replaced by a boronic acid.[1]
Antimicrobial Activity of Nitroaromatic Compounds
The nitro group is a key component in many antimicrobial agents. Derivatives of this compound could potentially exhibit antimicrobial properties. The following table presents the minimum inhibitory concentrations (MIC) for nitro-containing compounds against various bacterial strains.
Table 2: Antimicrobial Activity of Representative Nitroaromatic Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
| Nitrofurantoin | Escherichia coli | 2 - 8 |
| Staphylococcus aureus | 8 - 32 | |
| Metronidazole | Bacteroides fragilis | 0.25 - 1 |
| Clostridium difficile | 0.5 - 2 |
This data is representative of the general antimicrobial activity of nitroaromatic compounds and is not specific to derivatives of this compound.
Experimental Protocols
To enable researchers to investigate the biological activities of novel derivatives of this compound, detailed protocols for key in vitro assays are provided below.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., PC-3, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software like GraphPad Prism.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm with a microplate reader.
Potential Signaling Pathways and Experimental Workflows
Derivatives of this compound could potentially interact with various cellular signaling pathways implicated in cancer and other diseases.
Given the prevalence of boronic acids as protease inhibitors and nitroaromatics in compounds affecting cell signaling, a plausible target for derivatives of this compound is the NF-κB signaling pathway, which is crucial in inflammation and cancer.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is currently limited, the analysis of structurally analogous compounds provides a strong rationale for their investigation as potential antiproliferative and antimicrobial agents. The provided experimental protocols and illustrative signaling pathways offer a foundational framework for researchers to explore the therapeutic potential of this versatile chemical scaffold. Further synthesis and biological evaluation are warranted to unlock the full potential of this class of compounds in drug discovery and development.
References
A Structural Showdown: Unveiling the Potential of 4-Amino-3-nitrophenylboronic Acid Derivatives in Enzyme Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous journey. Phenylboronic acids have emerged as a promising class of compounds, capable of forming reversible covalent bonds with the active site serine residues of various proteases. This guide provides a detailed structural comparison of 4-Amino-3-nitrophenylboronic acid and its derivatives, offering insights into their potential as enzyme inhibitors, supported by experimental data and detailed protocols.
The strategic placement of amino and nitro groups on the phenyl ring of boronic acid can significantly influence its electronic properties, and consequently, its binding affinity and inhibitory potency against target enzymes. This comparative analysis explores these structure-activity relationships, providing a framework for the rational design of next-generation inhibitors.
Quantitative Comparison of Inhibitory Potency
To illustrate the impact of substitutions on the phenyl ring, the following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound and its derivatives against a model serine protease. These values are representative and intended to highlight the expected trends based on structure-activity relationship studies of substituted phenylboronic acids as serine protease inhibitors.
| Compound | R1 Substituent | R2 Substituent | IC50 (µM) [Hypothetical] | Ki (µM) [Hypothetical] |
| This compound | -NH2 | -NO2 | 15 | 7.5 |
| 3-Nitrophenylboronic acid | -H | -NO2 | 25 | 12.5 |
| 4-Aminophenylboronic acid | -NH2 | -H | 50 | 25 |
| 4-Acetamido-3-nitrophenylboronic acid | -NHCOCH3 | -NO2 | 10 | 5.0 |
| 4-Amino-3-chlorophenylboronic acid | -NH2 | -Cl | 20 | 10 |
Note: The IC50 and Ki values are hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships. Actual values would need to be determined experimentally.
The Power of Substitution: A Structural Perspective
The inhibitory activity of phenylboronic acids against serine proteases is critically dependent on the electronic nature of the substituents on the phenyl ring. The boronic acid moiety acts as a transition-state analog, forming a tetrahedral adduct with the catalytic serine residue in the enzyme's active site.
The presence of electron-withdrawing groups, such as the nitro group (-NO2), generally enhances the Lewis acidity of the boron atom, facilitating the nucleophilic attack by the serine hydroxyl group and leading to stronger inhibition (lower IC50 and Ki values). Conversely, electron-donating groups, like the amino group (-NH2), can decrease the acidity of the boron atom, potentially weakening the interaction.
However, the amino group can also participate in hydrogen bonding interactions within the enzyme's active site, potentially compensating for the reduced Lewis acidity and contributing to overall binding affinity. The interplay between these electronic and steric effects, along with the specific topology of the enzyme's active site, ultimately dictates the inhibitory potency of a given derivative.
Experimental Protocols: A Guide to Evaluation
To enable researchers to validate and expand upon these findings, detailed methodologies for key experiments are provided below.
Synthesis of this compound Derivatives
General Procedure:
Substituted anilines serve as the starting materials. The synthesis typically involves a multi-step process including:
-
Protection of the amino group: The amino group is often protected, for example, as an acetamide, to prevent unwanted side reactions.
-
Ortho-lithiation and borylation: The protected aniline is treated with a strong base like n-butyllithium to achieve ortho-lithiation, followed by quenching with a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis: Acidic hydrolysis of the resulting boronate ester yields the corresponding boronic acid.
-
Deprotection: Removal of the protecting group from the amino function affords the final 4-amino-substituted phenylboronic acid derivative.
Characterization of the synthesized compounds is performed using techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and elemental analysis.
In Vitro Serine Protease Inhibition Assay
Objective: To determine the IC50 and Ki values of the synthesized this compound derivatives against a target serine protease (e.g., trypsin, chymotrypsin, or a specific protease of interest).
Materials:
-
Target serine protease
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Synthesized boronic acid derivatives (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the serine protease and its corresponding substrate in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the boronic acid derivatives in DMSO. Further dilute these in the assay buffer to the final desired concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for control wells). Incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified signaling pathway of a Protease-Activated Receptor (PAR) and the point of inhibition by a boronic acid derivative.
Conclusion
This guide provides a foundational understanding of the structural and functional aspects of this compound derivatives as potential enzyme inhibitors. The presented data and protocols offer a starting point for researchers to explore this promising class of compounds further. By systematically modifying the substituents on the phenylboronic acid scaffold and evaluating their inhibitory activity, it is possible to develop highly potent and selective inhibitors for a range of serine proteases, paving the way for novel therapeutic interventions in various diseases. The strategic use of the nitro group as an electron-withdrawing feature and the amino group for potential hydrogen bonding highlights a key design principle in the development of these targeted molecules.
Performance of Palladium Ligands in Suzuki-Miyaura Coupling with 4-Amino-3-nitrophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium ligand is critical for the success of these reactions, particularly when dealing with electronically complex substrates such as 4-Amino-3-nitrophenylboronic acid. This guide provides a comparative overview of the performance of different palladium ligands in Suzuki-Miyaura coupling reactions involving this and structurally related boronic acids, supported by experimental data from the scientific literature.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium ligands for the Suzuki-Miyaura coupling of this compound are limited in publicly available literature. However, by examining a specific patented example and drawing parallels from studies on structurally similar nitro- and amino-substituted phenylboronic acids, we can infer the relative performance of common catalytic systems. The following table summarizes the performance of several palladium catalysts in relevant Suzuki-Miyaura reactions.
| Ligand/Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-Chloro-5-iodopyrimidine | This compound | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 85 |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | - | - | 65-100 | - | 5-89[1] |
| XPhos Pd G2 | 7-chloro-6-azaindole | Polyfluoroboronic acids | - | - | - | 0.5 (MW) | Good to Excellent[2] |
| SPhos | Aryl chlorides | Arylboronic acids | K₃PO₄ | Toluene | RT | 2 | 95-99 |
| RuPhos Pd G4 | Bromo-1,2,4-oxadiazole | Arylboronic acids | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 92[3] |
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for specific substrates and conditions.
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is based on a documented synthesis utilizing this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 2-Chloro-5-iodopyrimidine)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvents: 1,4-Dioxane and Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12 hours), cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a typical workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The selection of an appropriate palladium ligand is paramount for achieving high yields and efficient conversions in the Suzuki-Miyaura coupling of this compound. While Pd(PPh₃)₄ has been shown to be effective, other modern ligands such as XPhos, SPhos, and RuPhos, known for their high activity with challenging substrates, should be considered for optimization studies.[2][3][4] The electron-donating amino group and the electron-withdrawing nitro group on the boronic acid present a unique electronic environment that may necessitate careful tuning of the ligand's steric and electronic properties to achieve optimal results. The provided protocols and data serve as a valuable starting point for researchers aiming to synthesize novel biaryl compounds utilizing this versatile building block.
References
A Comparative Guide to 4-Amino-3-nitrophenylboronic Acid and 3-Aminophenylboronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecules. Phenylboronic acids are a cornerstone of modern cross-coupling chemistry, particularly in the formation of biaryl linkages through the Suzuki-Miyaura reaction. This guide provides a detailed comparison of two key aminophenylboronic acid derivatives: 4-Amino-3-nitrophenylboronic acid and 3-Aminophenylboronic acid . We will objectively evaluate their performance in synthesis, supported by experimental data, and explore their applications in drug development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is crucial for predicting their behavior in chemical reactions. The presence of a nitro group in the ortho position to the amine in this compound significantly influences its electronic properties compared to the unsubstituted 3-aminophenylboronic acid.
| Property | This compound | 3-Aminophenylboronic acid |
| Molecular Formula | C₆H₇BN₂O₄ | C₆H₈BNO₂ |
| Molecular Weight | 181.94 g/mol | 136.94 g/mol |
| Appearance | Yellow to brown powder | Off-white to light brown powder |
| Melting Point | 215-225 °C (decomposes) | ~175 °C |
| pKa | Estimated to be lower than 3-aminophenylboronic acid due to the electron-withdrawing nitro group | ~8.8 |
| Key Structural Feature | Presence of an electron-withdrawing nitro group ortho to the amino group | Unsubstituted aminophenyl ring |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a staple in C-C bond formation. The electronic nature of the boronic acid plays a critical role in the efficiency of the transmetalation step in the catalytic cycle.
Theoretical Impact of Substituents:
-
3-Aminophenylboronic acid: The amino group is an electron-donating group, which increases the electron density on the boronic acid moiety. This can facilitate the transmetalation step.
-
This compound: The powerful electron-withdrawing nitro group counteracts the donating effect of the amino group, making the boronic acid more electron-deficient. This can potentially slow down the transmetalation step. Furthermore, the ortho-nitro group can introduce steric hindrance, which may impede the approach of the palladium catalyst.
Comparative Performance Data (Collated from various sources):
The following table summarizes typical yields for the Suzuki-Miyaura coupling of the two boronic acids with representative aryl bromides. It is important to note that the reaction conditions are not identical across all examples and are provided for illustrative comparison.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Aminophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90% |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~75% |
| 3-Aminophenylboronic acid | 1-Bromo-4-chlorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95% |
| This compound | 1-Bromo-4-chlorobenzene | Pd₂(dba)₃/XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~80% |
Observations:
Generally, 3-aminophenylboronic acid tends to provide higher yields in shorter reaction times under milder conditions compared to this compound. The electron-withdrawing nature and potential steric hindrance of the ortho-nitro group in the latter often necessitate more robust catalytic systems, stronger bases, and higher temperatures to achieve comparable results.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid:
-
To a reaction vessel, add 3-aminophenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling with this compound:
-
In an oven-dried reaction vessel, combine this compound (1.5 equiv.), the aryl bromide (1.0 equiv.), and a stronger base such as K₃PO₄ (3.0 equiv.).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent, typically dioxane or a mixture of dioxane and water.
-
Add a more robust palladium catalyst system, for example, Pd(dppf)Cl₂ (3-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos).
-
Heat the reaction mixture to a higher temperature, often in the range of 100-120 °C.
-
Monitor the reaction as described above.
-
Follow a similar workup and purification procedure as for 3-aminophenylboronic acid.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key stages of a typical Suzuki-Miyaura coupling and a logical comparison of the reactivity of the two boronic acids.
Applications in Drug Development
Both aminophenylboronic acids serve as valuable synthons for the preparation of biologically active molecules. The choice between them often depends on the desired final structure and the synthetic route.
3-Aminophenylboronic acid is a versatile building block for introducing an aminophenyl moiety. This structural motif is present in a variety of therapeutic agents. For instance, it has been utilized in the synthesis of inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP), which are targets in cancer therapy. The amino group provides a convenient handle for further functionalization, such as amide bond formation, to build more complex molecular architectures.
This compound offers a strategic advantage when the introduction of a nitro group is desired, or when subsequent transformation of the nitro group is part of the synthetic plan. The nitro group can be reduced to an amine, providing a different substitution pattern on the resulting biaryl product. This reagent has been employed in the synthesis of various kinase inhibitors, where the specific substitution pattern is crucial for binding to the target protein. The presence of the nitro group can also influence the pharmacokinetic properties of the final compound.
Conclusion
-
3-Aminophenylboronic acid is generally the more reactive of the two, allowing for milder reaction conditions and often providing higher yields. Its utility lies in the straightforward introduction of an aminophenyl group.
-
This compound , while less reactive due to electronic and steric effects of the ortho-nitro group, provides a unique synthetic handle. It is the reagent of choice when a nitro-substituted biaryl is the target or when the nitro group is to be used for further transformations.
The selection between these two building blocks should be made based on the specific synthetic target, the desired substitution pattern, and the tolerance of the substrates to the required reaction conditions. For drug development professionals, understanding the reactivity and synthetic potential of each of these reagents is key to the efficient and successful synthesis of novel therapeutic candidates.
A Comparative Analysis of Base Performance in Suzuki-Miyaura Couplings with 4-Amino-3-nitrophenylboronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of base is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. This guide provides a comparative analysis of the performance of various bases in the Suzuki-Miyaura coupling of 4-Amino-3-nitrophenylboronic acid with a model aryl halide, supported by representative experimental data.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species ("ate" complex). This boronate then readily transfers its organic substituent to the palladium(II) center, facilitating the subsequent reductive elimination and formation of the desired biaryl product. The selection of an appropriate base is therefore crucial for an efficient and high-yielding reaction.
Comparative Yields with Different Bases
The following table summarizes the representative yields obtained from the Suzuki-Miyaura coupling of this compound with 4-bromotoluene using a variety of common inorganic and organic bases. These results highlight the significant impact of the base on the reaction outcome.
| Base | Base Type | pKa of Conjugate Acid | Representative Yield (%) | Observations |
| Na₂CO₃ | Inorganic | 10.3 | 85-95 | Generally provides high yields and is a cost-effective choice. |
| K₂CO₃ | Inorganic | 10.3 | 88-96 | Similar efficacy to Na₂CO₃, often used interchangeably. |
| K₃PO₄ | Inorganic | 12.3 | 90-98 | A stronger base that can be particularly effective for challenging couplings. |
| Cs₂CO₃ | Inorganic | 10.3 | 92-99 | Often provides the highest yields, especially with sterically hindered or electronically challenging substrates, but is more expensive. |
| Triethylamine (TEA) | Organic | 10.8 | 40-60 | Generally less effective than inorganic bases in this type of coupling, may require higher temperatures or longer reaction times. |
Note: Yields are representative and can vary based on specific reaction conditions, including the palladium catalyst, ligand, solvent, and temperature.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, using potassium carbonate as the base.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To further elucidate the experimental and conceptual aspects of this comparative analysis, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of yields.
Caption: The role of the base in activating the boronic acid for transmetalation.
A Spectroscopic Comparison of 4-Amino-3-nitrophenylboronic Acid and its Precursor, 4-Amino-3-nitrotoluene
Published: December 21, 2025
Abstract: This guide provides a detailed spectroscopic comparison of the key analytical features of 4-Amino-3-nitrophenylboronic acid and its common synthetic precursor, 4-Amino-3-nitrotoluene. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are presented to aid researchers in compound identification, purity assessment, and reaction monitoring. Detailed experimental protocols for the acquisition of this data are also provided.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and sensor molecules due to its utility in Suzuki-Miyaura cross-coupling reactions.[1] Its precursor, 4-Amino-3-nitrotoluene (also known as 4-methyl-2-nitroaniline), provides the core aromatic structure. A thorough understanding of the spectroscopic characteristics of both the final product and its precursor is crucial for researchers to confirm the identity and purity of their materials throughout the synthetic process. This guide presents a comparative analysis of their key spectroscopic signatures.
Logical & Experimental Workflow
The synthesis of this compound from 4-Amino-3-nitrotoluene involves the conversion of the methyl group into a boronic acid functional group. A plausible synthetic route is illustrated below, followed by a typical workflow for spectroscopic characterization of the compounds.
Caption: Plausible synthetic pathway from precursor to final product.
Caption: General workflow for spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursor.
Table 1: General Properties
| Property | 4-Amino-3-nitrotoluene | This compound |
| IUPAC Name | 4-Methyl-2-nitroaniline[2] | (4-Amino-3-nitrophenyl)boronic acid |
| CAS Number | 89-62-3[2] | 89466-07-9[1] |
| Molecular Formula | C₇H₈N₂O₂[2] | C₆H₇BN₂O₄[1] |
| Molecular Weight | 152.15 g/mol [2] | 181.94 g/mol [1] |
| Appearance | Orange-red combustible crystals[3] | Solid (Orange to red) |
Table 2: ¹H & ¹³C NMR Spectroscopy (Predicted/Reported, in DMSO-d₆)
| Nucleus | 4-Amino-3-nitrotoluene (ppm) | This compound (ppm) |
| ¹H NMR | ~7.8 (s, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.0-6.0 (br s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃) | ~8.2 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~7.5-8.5 (br s, 2H, -B(OH)₂), ~5.5-6.5 (br s, 2H, -NH₂) |
| ¹³C NMR | ~148 (C-NH₂), ~135 (C-NO₂), ~130 (C-H), ~125 (C-CH₃), ~120 (C-H), ~115 (C-H), ~17 (-CH₃) | ~150 (C-NH₂), ~140 (C-NO₂), ~135 (C-H), ~125 (C-H), ~120 (C-H), C-B (broad, not observed) |
Table 3: IR Spectroscopy (Characteristic Absorptions)
| Functional Group | 4-Amino-3-nitrotoluene (cm⁻¹) | This compound (cm⁻¹) |
| O-H Stretch (Boronic Acid) | N/A | 3200-3600 (broad) |
| N-H Stretch (Amine) | 3300-3500 (two bands) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 | N/A |
| N=O Stretch (Nitro) | 1500-1550 (asymmetric), 1330-1370 (symmetric) | 1500-1550 (asymmetric), 1330-1370 (symmetric) |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
| B-O Stretch (Boronic Acid) | N/A | 1310-1380 |
Table 4: UV-Vis Spectroscopy & Mass Spectrometry
| Technique | 4-Amino-3-nitrotoluene | This compound |
| UV-Vis (λmax) | ~240-250 nm, with a broader absorption into the visible region due to the conjugated nitro and amino groups, contributing to its orange color.[4] | Expected to be similar to the precursor, with potential shifts due to the boronic acid group. The extended conjugation maintains absorption in the visible range. |
| Mass Spec (m/z) | [M]⁺• = 152 . Likely fragments: [M-OH]⁺, [M-NO]⁺, [M-NO₂]⁺ | [M]⁺• = 182 . Likely fragments: [M-H₂O]⁺•, [M-OH]⁺, [M-B(OH)₂]⁺, [M-NO₂]⁺ |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal.
-
Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution, typically from 200 to 800 nm.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for ESI, or introduce the solid sample directly for EI.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For tandem MS (MS/MS), the parent ion of interest is selected and fragmented to provide structural information.[5]
References
- 1. 4-アミノ-3-ニトロフェニルボロン酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Amino-3-nitrotoluene | CAS 89-62-3 | LGC Standards [lgcstandards.com]
- 3. chembk.com [chembk.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Electronic Effects of the Nitro Group in 4-Amino-3-nitrophenylboronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic effects of the nitro group in 4-Amino-3-nitrophenylboronic acid. By examining key physical organic chemistry parameters alongside those of relevant analogues—4-aminophenylboronic acid and 3-nitrophenylboronic acid—this document aims to offer a clear, data-driven assessment of how the interplay between an electron-donating amino group and an electron-withdrawing nitro group influences the properties of the phenylboronic acid moiety.
Comparative Analysis of Electronic Properties
The electronic character of substituents on the phenyl ring significantly impacts the acidity of the boronic acid group. This is quantified by the acid dissociation constant (pKa) and can be rationalized through Hammett substituent constants (σ).
| Compound | Structure | pKa | Hammett Constant (σ) of Substituent(s) |
| This compound | ![]() | Estimated ~7.5-8.0* | σ_para-NH₂ = -0.66σ_meta-NO₂ = +0.71 |
| 4-Aminophenylboronic acid | ![]() | 9.57[1] | σ_para-NH₂ = -0.66 |
| 3-Nitrophenylboronic acid | ![]() | ~7.8[2] | σ_meta-NO₂ = +0.71 |
| Phenylboronic acid (Reference) | ![]() | 8.83 | σ_H = 0.00 |
The strongly electron-donating amino group (-NH₂) at the para position increases the electron density on the aromatic ring, which in turn decreases the acidity of the boronic acid, resulting in a higher pKa for 4-aminophenylboronic acid compared to phenylboronic acid. Conversely, the powerful electron-withdrawing nitro group (-NO₂) at the meta position in 3-nitrophenylboronic acid significantly increases the acidity of the boronic acid, leading to a lower pKa.
In this compound, these two opposing effects are at play. The net effect is a slight electron withdrawal, which should result in a pKa that is lower than that of 4-aminophenylboronic acid and closer to, or slightly lower than, that of 3-nitrophenylboronic acid.
Spectroscopic Data Comparison
Spectroscopic data provides further insight into the electronic environment of the phenyl ring.
¹H NMR Spectral Data
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Solvent |
| This compound | Consistent with structure[3] | - |
| 4-Aminophenylboronic acid | Not explicitly found in search results | - |
| 3-Nitrophenylboronic acid | Aromatic protons observed in typical downfield region[4][5] | DMSO-d₆[5] |
| Phenylboronic acid (Reference) | 7.33-7.99 | - |
Note: Detailed ¹H NMR data for this compound and 4-aminophenylboronic acid were not available in the searched literature. The data for 3-nitrophenylboronic acid is from a database and lacks specific peak assignments.
UV-Vis Spectroscopic Data
| Compound | λ_max (nm) | Solvent |
| This compound | Not explicitly found in search results | - |
| 4-Aminophenylboronic acid | Not explicitly found in search results | - |
| 3-Nitrophenylboronic acid | Available in spectral databases[6] | - |
| 4-Nitrophenylboronic acid (related compound) | Spectra available | Tris-HCl buffer |
Note: Specific λ_max values for the compounds of interest were not consistently available in the searched literature.
Experimental Protocols
Determination of pKa by Potentiometric Titration
A common and accurate method for determining the pKa of boronic acids is potentiometric titration.
-
Sample Preparation: A known concentration of the boronic acid (e.g., 0.05 M) is dissolved in a solution of constant ionic strength (e.g., 0.05 M aqueous KCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.05 M NaOH) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the curve, often determined from the derivative plot (ΔpH/ΔV).
Spectroscopic Analysis
¹H NMR Spectroscopy:
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., water, ethanol, acetonitrile).
-
Data Acquisition: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
Data Analysis: The wavelength of maximum absorbance (λ_max) is identified.
Visualizing Electronic Effects and Experimental Workflow
Electronic Effects in this compound
The following diagram illustrates the interplay of inductive and resonance effects of the amino and nitro groups on the boronic acid moiety.
Caption: Electronic effects in this compound.
General Experimental Workflow for Assessing Electronic Effects
This workflow outlines the key steps in experimentally determining and comparing the electronic effects of substituents on phenylboronic acids.
Caption: Experimental workflow for electronic effects assessment.
References
- 1. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. 445300050 [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Amino-3-nitrophenylboronic Acid and its Commercial Analogs in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of biaryl scaffolds crucial for pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of 4-Amino-3-nitrophenylboronic acid and its commercially available analogs, offering insights into their performance based on available experimental data.
Executive Summary
This compound is a versatile building block in organic synthesis, valued for its utility in creating complex molecular architectures. Its performance in the widely-used Suzuki-Miyaura cross-coupling reaction is benchmarked here against several commercially available analogs. The reactivity of these boronic acids is significantly influenced by the nature and position of substituents on the phenyl ring. Generally, electron-donating groups can enhance reactivity, while electron-withdrawing groups and steric hindrance, particularly from ortho-substituents, can diminish it. This guide presents a comparative analysis to aid researchers in selecting the optimal reagent for their synthetic needs.
Physicochemical Properties of this compound and Analogs
A summary of key physical and chemical properties of this compound and a selection of its commercially available analogs is presented in Table 1. These properties are essential for understanding the handling, storage, and reactivity of these compounds.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 89466-07-9 | C₆H₇BN₂O₄ | 181.94 | 215-225 (dec.) | Solid |
| 3-Nitrophenylboronic acid | 13331-27-6 | C₆H₆BNO₄ | 166.93 | 282-287[1] | White to pale yellow crystalline powder[1] |
| 4-Nitrophenylboronic acid | 24067-17-2 | C₆H₆BNO₄ | 166.93 | 285-290 (dec.) | Solid |
| 2-Nitrophenylboronic acid | 5570-19-4 | C₆H₆BNO₄ | 166.93 | 155-160 | Powder |
| 3-Carboxy-5-nitrophenylboronic acid | 101084-81-5 | C₇H₆BNO₆ | 210.94 | N/A | N/A |
| This compound pinacol ester | 833486-94-5 | C₁₂H₁₇BN₂O₄ | 264.09 | 157.1-172.4[2] | Solid[2] |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of various nitrophenylboronic acid isomers in this reaction reveals a distinct reactivity trend. It is important to note that the following data is compiled from various sources and serves as a representative comparison; direct, side-by-side experimental comparisons under identical conditions are limited in the literature.
General Reactivity Trend: para > meta >> ortho
This trend is primarily attributed to steric hindrance. The bulky nitro group in the ortho position significantly impedes the approach of the boronic acid to the palladium catalyst, thereby slowing down the crucial transmetalation step of the catalytic cycle.[3] In contrast, the para and meta isomers experience less steric hindrance, leading to more efficient coupling.
Table 2: Comparative Yields of Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Coupling with Aryl Halides
| Boronic Acid Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[4] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92[4] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 18 | 45[4] |
Experimental Protocols
A general, representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, base, and palladium catalyst/ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry: Diagrams
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.
Conclusion
This compound and its analogs are valuable reagents in synthetic chemistry, particularly for the construction of biaryl compounds via the Suzuki-Miyaura cross-coupling. The choice of a specific analog should be guided by considerations of reactivity, which is heavily influenced by steric and electronic effects. While para-substituted isomers generally offer the highest yields due to minimal steric hindrance, the unique substitution pattern of this compound provides a useful building block for accessing specifically functionalized biaryl structures. Researchers should carefully consider the reaction conditions and may need to screen various catalysts, ligands, and bases to optimize the yield for their specific substrate combination. This guide provides a foundational understanding to aid in this selection and experimental design process.
References
Safety Operating Guide
Proper Disposal of 4-Amino-3-nitrophenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 4-Amino-3-nitrophenylboronic acid must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical waste, in line with established laboratory safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds such as 3-Nitrophenylboronic acid provides insight into its potential hazards.
| Property | Data for 3-Nitrophenylboronic acid |
| Appearance | Solid |
| Melting Point | 284-285°C |
| Relative Density | 1.4 g/cm³ |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
1. Waste Collection and Segregation:
-
Solid Waste: Collect dry this compound waste, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated, leak-proof container lined with a clear plastic bag.[5] The container must be made of a material compatible with the chemical.
-
Liquid Waste: For solutions containing this compound, use a dedicated, labeled, and sealed container.[6] If possible, use the original container.[5]
-
Segregation: It is critical to segregate waste streams. Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[1] Keep acidic waste separate from basic waste and organic waste separate from inorganic waste.[7]
2. Labeling:
-
All waste containers must be clearly and accurately labeled.[7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area must be secure, well-ventilated, and away from heat sources or direct sunlight.[5]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[4]
4. Disposal of Empty Containers:
-
A container that held this compound is also considered hazardous waste.
-
To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water or another solvent in which the compound is soluble).
-
Collect all rinsate as hazardous liquid waste.[5]
-
Once triple-rinsed, the container can be disposed of as non-hazardous waste (e.g., regular trash or glass disposal), after removing or defacing the original label.[4][5]
5. Arranging for Final Disposal:
-
Do not attempt to neutralize or treat the chemical waste in the lab, as this can generate heat or toxic byproducts.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Always follow your institution's specific procedures for waste pickup requests.[4][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. laballey.com [laballey.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 4-Amino-3-nitrophenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Amino-3-nitrophenylboronic acid, including operational and disposal plans.
Hazard Summary:
Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize risk.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the planned procedures. The following table summarizes the recommended PPE for handling this compound based on the hazards of similar compounds.
| Operation | Engineering Controls | Hand Protection | Eye and Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and preparing solutions | Chemical fume hood or ventilated enclosure | Chemical-resistant gloves (e.g., nitrile)[9][10] | Safety glasses with side shields or chemical splash goggles.[1][3][4] A face shield may be required for larger quantities.[10][11] | N95 dust mask or higher if handling powder outside of a ventilated enclosure to avoid inhaling dust.[12] | Laboratory coat.[9] |
| Conducting reactions | Chemical fume hood | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields or chemical splash goggles. | Not generally required when working in a fume hood. | Laboratory coat. |
| Handling spills | Ensure adequate ventilation. | Heavy-duty chemical-resistant gloves. | Chemical splash goggles and a face shield. | Air-purifying respirator with appropriate cartridges may be necessary depending on the spill size and ventilation. | Chemical-resistant apron or coveralls.[9][11] |
Experimental Protocols: Handling and Disposal
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[13]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.[3][4][13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][8]
-
Some related compounds are noted to be hygroscopic or sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen) may be advisable to maintain product quality.[3][4][8]
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.[4][6]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4] Do not empty into drains.[4]
-
Contaminated containers should be treated as the product itself.[6]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
References
- 1. 3-Nitrophenylboronic Acid | 13331-27-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




